Velsecorat
Descripción
selective glucocorticoid receptor modulato
Structure
3D Structure
Propiedades
Número CAS |
1196509-60-0 |
|---|---|
Fórmula molecular |
C32H32F2N4O6 |
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
3-[5-[(1S,2R)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-oxolan-3-yl]benzamide |
InChI |
InChI=1S/C32H32F2N4O6/c1-19(36-31(40)32(2,33)34)29(20-6-9-27-28(16-20)43-13-12-42-27)44-25-7-8-26-22(15-25)17-35-38(26)24-5-3-4-21(14-24)30(39)37-23-10-11-41-18-23/h3-9,14-17,19,23,29H,10-13,18H2,1-2H3,(H,36,40)(H,37,39)/t19-,23-,29-/m1/s1 |
Clave InChI |
ZZWJKLGCDHYVMB-XGBAOLAVSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)N[C@@H]6CCOC6)NC(=O)C(C)(F)F |
SMILES canónico |
CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AZD-7594; AZD 7594; AZD7594; AZ13189620; AZ-13189620; AZ 13189620; velsecoratum; velsecorat. |
Origen del producto |
United States |
Foundational & Exploratory
Velsecorat: A Non-Steroidal, Selective Glucocorticoid Receptor Modulator for Inflammatory Airway Diseases
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Velsecorat (AZD7594) is a selective glucocorticoid receptor modulator (SGRM) and not a non-steroidal anti-inflammatory drug (NSAID). This document provides a technical overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and experimental methodologies, accurately classifying it within its therapeutic class.
Executive Summary
This compound (AZD7594) is an inhaled, potent, and selective non-steroidal glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of asthma.[1][2] Unlike traditional corticosteroids, this compound is designed to dissociate the anti-inflammatory effects of glucocorticoid receptor (GR) activation from the metabolic side effects, offering a potentially improved therapeutic index.[2][3] This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, key preclinical and clinical findings, and detailed experimental protocols.
Mechanism of Action: Selective Glucocorticoid Receptor Modulation
This compound functions by binding to the glucocorticoid receptor, a ligand-activated transcription factor that regulates a wide array of genes involved in inflammation and metabolism.[4] The therapeutic rationale for SGRMs like this compound is to preferentially induce the GR's "transrepression" activity while minimizing its "transactivation" activity.
-
Transrepression: The activated GR monomer interacts with and inhibits pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to the downregulation of various pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The activated GR dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription. While some anti-inflammatory genes are upregulated via this pathway, transactivation is also associated with many of the undesirable metabolic side effects of corticosteroids.
This compound is designed to favor the transrepression pathway, thereby retaining the anti-inflammatory benefits while reducing the risk of side effects like hyperglycemia and osteoporosis.[2][3]
Signaling Pathway
Caption: this compound's mechanism of action via selective GR modulation.
Preclinical Pharmacology
This compound has demonstrated potent anti-inflammatory effects in preclinical models.[1][2] A key model used to evaluate its efficacy is the Sephadex-induced lung edema model in rats.[1][2]
Sephadex-Induced Lung Edema in Rats
Objective: To assess the anti-inflammatory activity of inhaled this compound in a rat model of pulmonary inflammation.
Methodology:
-
Induction of Inflammation: Male rats are challenged with an intravenous or intratracheal administration of Sephadex G-200 beads suspended in saline.[3][5] This induces an acute inflammatory response in the lungs, characterized by edema and cellular infiltration.
-
Drug Administration: this compound is administered via inhalation prior to or after the Sephadex challenge.
-
Assessment of Inflammation: At various time points after the challenge, the following parameters are measured:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged, and the BALF is analyzed for total and differential cell counts (neutrophils, eosinophils, lymphocytes, macrophages) and levels of pro-inflammatory mediators.[5]
-
Lung Edema: The extent of pulmonary edema is quantified by measuring the lung wet-to-dry weight ratio.
-
Histopathology: Lung tissue is collected, fixed, and stained for histological examination to assess the degree of inflammation and tissue damage.[5]
-
Results: this compound has been shown to produce a dose-dependent inhibition of Sephadex-induced lung edema and inflammatory cell infiltration in this model.[1][2]
Experimental Workflow
Caption: Workflow for the Sephadex-induced lung edema model.
Clinical Development
This compound has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in healthy volunteers and patients with asthma.[1][6][7]
Phase I Studies in Healthy Volunteers (NCT01636024)
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of inhaled this compound in healthy male volunteers.[1]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single-center study.[1]
-
Participants: Healthy male volunteers.[1]
-
Intervention:
-
Endpoints:
Results: The key findings from the Phase I studies are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers [1]
| Parameter | Single Ascending Dose | Multiple Ascending Dose |
| Time to Cmax (Tmax) | Rapid absorption | Rapid absorption |
| Terminal Half-life (t1/2) | ~25-31 hours | ~25-31 hours |
| Accumulation Ratio | N/A | Low (≤2) |
| Dose Proportionality | Yes | Yes |
Table 2: Safety and Tolerability of this compound in Healthy Volunteers [1]
| Adverse Events | This compound | Placebo |
| Most Common | Cough, oropharyngeal pain | Similar to this compound |
| Serious Adverse Events | None reported | None reported |
| Discontinuations due to AEs | None reported | None reported |
Phase IIa Study in Patients with Asthma (NCT02479412)
Objective: To evaluate the efficacy and safety of multiple doses of inhaled this compound in patients with mild to moderate asthma.[6][7]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center, crossover study.[7]
-
Participants: Adult patients with mild to moderate asthma.[7]
-
Intervention: Patients received three dose levels of this compound (58 µg, 250 µg, and 800 µg) and placebo, each for a 14-day treatment period, separated by washout periods.[7]
-
Endpoints:
Results: The efficacy and safety results from the Phase IIa study are presented in the tables below.
Table 3: Efficacy of this compound in Patients with Asthma (NCT02479412) [7]
| Endpoint | This compound 58 µg | This compound 250 µg | This compound 800 µg |
| Change in FEV1 (L) vs. Placebo | 0.027 | 0.076 | 0.148 |
| Reduction in FeNO vs. Placebo | Significant | Significant | Significant |
| Change in ACQ-5 Score vs. Placebo | Significant improvement | Not reported | Significant improvement |
| p < 0.05 |
Table 4: Safety of this compound in Patients with Asthma (NCT02479412) [7]
| Safety Parameter | This compound (all doses) | Placebo |
| Adverse Event Profile | Well tolerated | Similar to this compound |
| Plasma Cortisol Levels | No significant difference from placebo | N/A |
Conclusion
This compound is a selective glucocorticoid receptor modulator that has demonstrated a promising efficacy and safety profile in preclinical and early-phase clinical studies for the treatment of asthma. Its mechanism of action, which aims to separate the anti-inflammatory effects from the metabolic side effects of GR activation, represents a potential advancement in the management of inflammatory airway diseases. Further clinical development will be necessary to fully establish its role in therapy.
References
- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of Sephadex-induced oedema in rat paws: predominant role of serotonin and platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Differential effects of dexamethasone and rosiglitazone in a sephadex-induced model of lung inflammation in rats: Possible role of tissue inhibitor of metalloproteinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Efficacy and safety of AZD7594, an inhaled non-steroidal selective glucocorticoid receptor modulator, in patients with asthma: a phase 2a randomized, double blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Velsecorat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velsecorat (AZD7594) is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM) developed by AstraZeneca for the treatment of respiratory diseases, primarily asthma.[1] As an inhaled therapeutic, this compound is designed to exert its anti-inflammatory effects directly in the lungs while minimizing systemic side effects commonly associated with conventional corticosteroids.[2] This is achieved through a "soft drug" approach, where the molecule is engineered for potent local activity and rapid systemic clearance.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing experimental methodologies where available.
Mechanism of Action: Selective Glucocorticoid Receptor Modulation
This compound functions as a potent modulator of the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which can indiscriminately activate various downstream pathways, SGRMs like this compound are designed to preferentially induce pathways associated with anti-inflammatory effects (transrepression) while having a lesser impact on those linked to metabolic side effects (transactivation). Upon inhalation, this compound binds to the GR in the cytoplasm of lung cells. This ligand-receptor complex then translocates to the nucleus, where it primarily suppresses the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB and AP-1. This targeted action is believed to be the primary driver of its anti-inflammatory efficacy in asthma.
Figure 1: this compound's Mechanism of Action.
In Vitro Pharmacology
Binding Affinity and Selectivity
This compound demonstrates high-potency binding to the human glucocorticoid receptor. Its selectivity profile is a key feature, with significantly lower affinity for other steroid hormone receptors, which is anticipated to reduce the risk of off-target side effects.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | Potency (IC50) | Selectivity vs. GR | Reference |
| Glucocorticoid Receptor (GR) | Radioligand Binding | Human | 0.9 nM | - | |
| Progesterone Receptor (PR) | Not Specified | Human | > 10,000 nM | > 10,000-fold | |
| Mineralocorticoid Receptor (MR) | Not Specified | Human | > 10,000 nM | > 10,000-fold | |
| Androgen Receptor (AR) | Not Specified | Human | > 10,000 nM | > 10,000-fold | |
| Estrogen Receptor α (ERα) | Not Specified | Human | > 10,000 nM | > 10,000-fold | |
| Estrogen Receptor β (ERβ) | Not Specified | Human | > 10,000 nM | > 10,000-fold |
Experimental Protocols
-
Glucocorticoid Receptor Binding Assay: A radioligand binding assay was utilized to determine the binding affinity of this compound to the human glucocorticoid receptor. While specific details of the protocol for this compound are not publicly available, such assays typically involve incubating a source of the receptor (e.g., cell lysates or recombinant protein) with a radiolabeled ligand (e.g., [3H]-dexamethasone) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
In Vivo Pharmacology
This compound has demonstrated potent anti-inflammatory effects in preclinical animal models of allergic airway inflammation.
Efficacy in Rodent Models of Asthma
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Species | Key Endpoints | Results | Reference |
| Sephadex-Induced Lung Edema | Rat | Inhibition of lung edema | Dose-dependent anti-inflammatory effects | |
| Allergic Airway Inflammation | Rodent | Suppression of airway inflammation, Late Asthmatic Response (LAR), and BAL eosinophilia | Dose-related suppression of airway inflammation and LAR; potency on BAL eosinophilia similar to fluticasone (B1203827) furoate |
Preclinical Safety Profile
Preclinical studies in rodents have indicated a favorable safety profile for this compound compared to the conventional inhaled corticosteroid, fluticasone furoate. At doses where this compound showed similar efficacy in reducing airway inflammation, it exhibited fewer systemic side effects.
Table 3: Preclinical Safety Findings for this compound
| Assessment | Species | Findings | Reference |
| Systemic Side Effects | Rodent | Increased doses of this compound were required compared to fluticasone furoate to induce systemic side effects such as loss of body weight, changes in metabolic biomarkers, and inhibition of femorotibial bone growth plate thickness. |
Experimental Protocols
-
Sephadex-Induced Lung Edema Model: While the detailed protocol for the this compound studies is not publicly available, this is a common model for assessing pulmonary inflammation. Typically, rats are administered Sephadex beads intratracheally to induce an inflammatory response characterized by fluid accumulation (edema) in the lungs. Test compounds are administered (in the case of this compound, likely by inhalation) prior to or after the Sephadex challenge, and the extent of lung edema is quantified at a specific time point post-challenge.
-
Allergic Airway Inflammation Model: Rodent models of allergic airway inflammation, such as the ovalbumin-sensitized model, are frequently used to evaluate potential asthma therapeutics. These models involve sensitizing the animals to an allergen (e.g., ovalbumin) and then challenging them with the same allergen to induce an asthma-like phenotype, including airway hyperresponsiveness, eosinophilic inflammation, and mucus production. The efficacy of a test compound is assessed by its ability to inhibit these inflammatory responses.
Figure 2: Generalized workflow for in vivo efficacy studies.
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in rats and dogs. The data supports its design as an inhaled therapeutic with prolonged lung retention and rapid systemic clearance.
Table 4: Summary of Preclinical Pharmacokinetic Properties of this compound
| Parameter | Species | Finding | Reference |
| Absorption (Inhalation) | Rat, Dog | Rapidly absorbed into systemic circulation within 30 minutes after dosing, displaying multiphasic plasma decay. | |
| Clearance | Rat | High plasma clearance. | |
| Oral Bioavailability | Rat | Low oral bioavailability. | |
| Metabolism | Not Specified | Predominantly metabolized by CYP3A4 with some contribution from CYP2C9. |
Note: Specific quantitative values for clearance, volume of distribution, and bioavailability in preclinical species are not publicly available.
Conclusion
The preclinical data for this compound (AZD7594) demonstrate its potential as a novel treatment for asthma. Its high potency and selectivity for the glucocorticoid receptor, combined with a favorable pharmacokinetic profile designed for topical lung delivery and rapid systemic clearance, suggest a promising therapeutic window. In vivo studies have confirmed its anti-inflammatory efficacy in relevant animal models, with a reduced potential for systemic side effects compared to traditional corticosteroids. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in patients with asthma and other respiratory diseases.
References
Velsecorat (AZD7594): A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velsecorat (AZD7594) is a novel, non-steroidal, inhaled selective glucocorticoid receptor modulator (SGRM) that has been developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] As an SGRM, this compound is designed to retain the anti-inflammatory efficacy of traditional glucocorticoids while potentially offering an improved safety profile with reduced systemic side effects. This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of this compound.
Introduction: The Rationale for a Selective Glucocorticoid Receptor Modulator (SGRM)
Inhaled corticosteroids (ICS) are the cornerstone of anti-inflammatory therapy for persistent asthma.[2] However, their long-term use, particularly at high doses, can be associated with systemic side effects. This has driven the search for new therapeutic agents with an improved risk-benefit profile.[2] Selective glucocorticoid receptor modulators (SGRMs) represent a promising approach to dissociate the anti-inflammatory effects of glucocorticoid receptor (GR) activation from the metabolic and other side effects.[3] this compound was developed as a potent and selective SGRM with optimized properties for inhaled delivery, including prolonged lung retention and rapid systemic clearance.[4]
Discovery and Mechanism of Action
Binding Affinity and Selectivity
This compound is a potent ligand for the human glucocorticoid receptor (GR). It demonstrates high selectivity for the GR over other steroid hormone receptors.[4]
| Receptor | IC50 (nM) | Selectivity vs. GR |
| Glucocorticoid Receptor (GR) | 0.9 | - |
| Progesterone Receptor (PR) | >10,000 | >11,000-fold |
| Mineralocorticoid Receptor (MR) | >10,000 | >11,000-fold |
| Androgen Receptor (AR) | >10,000 | >11,000-fold |
| Estrogen Receptor α (ERα) | >10,000 | >11,000-fold |
| Estrogen Receptor β (ERβ) | >10,000 | >11,000-fold |
Table 1: In vitro binding affinity and selectivity of this compound (AZD7594).[4]
Signaling Pathway
As an SGRM, this compound modulates GR signaling differently than traditional glucocorticoids. While classical glucocorticoids primarily act through GR homodimerization and subsequent binding to glucocorticoid response elements (GREs) to transactivate genes, SGRMs are thought to favor a monomeric GR conformation. This monomeric GR can still interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression). This differential signaling is hypothesized to retain the anti-inflammatory effects while reducing the GRE-mediated expression of genes associated with metabolic side effects.
Chemical Synthesis
The synthesis of this compound (AZD7594) has been a subject of process development to establish a robust and scalable manufacturing route. A key step in the synthesis is the formation of a crucial C-N bond, for which a palladium-mediated Buchwald-Hartwig coupling reaction was selected and optimized. The following diagram illustrates a plausible synthetic workflow based on available information.
Detailed Experimental Protocol: Buchwald-Hartwig Coupling (Representative)
The following is a representative protocol for the key Buchwald-Hartwig C-N bond formation, based on literature for similar transformations. The exact conditions for the large-scale synthesis of this compound are proprietary.
Materials:
-
Aryl halide or triflate precursor
-
Amine precursor
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine (B1218219) ligand (e.g., a biarylphosphine)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide/triflate, amine, palladium catalyst, and phosphine ligand.
-
Add the anhydrous solvent, followed by the base.
-
Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir for the required duration, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired coupled product.
Preclinical Evaluation
In Vivo Efficacy: Rat Sephadex-Induced Lung Edema Model
The anti-inflammatory activity of this compound was assessed in a rat model of Sephadex-induced lung inflammation. This model is used to evaluate the efficacy of anti-inflammatory compounds in reducing pulmonary edema and inflammatory cell infiltration.[2]
Experimental Protocol:
-
Animal Model: Male Wistar rats are used for the study.
-
Induction of Inflammation: A suspension of Sephadex G-200 beads in saline is administered intravenously to induce lung inflammation and edema.
-
Treatment: this compound is administered via inhalation at various doses prior to the Sephadex challenge. A control group receives a vehicle.
-
Assessment of Lung Edema: At a specified time point after the Sephadex challenge, the animals are euthanized, and the lungs are excised and weighed. The lung weight to body weight ratio is calculated as an index of pulmonary edema.
-
Bronchoalveolar Lavage (BAL): BAL is performed to collect fluid and cells from the lungs. The total and differential cell counts (e.g., neutrophils, eosinophils) in the BAL fluid are determined to assess the extent of inflammatory cell infiltration.
-
Histopathology: Lung tissue samples are collected, fixed, and stained for histological examination to evaluate the degree of inflammation and tissue damage.
Preclinical data demonstrated that this compound produces a dose-dependent inhibition of Sephadex-induced lung edema, indicating potent anti-inflammatory effects in the airways.[4]
Clinical Development
This compound has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in healthy volunteers and patients with asthma.
Pharmacokinetics in Healthy Volunteers
The pharmacokinetic profile of inhaled this compound has been characterized in single and multiple ascending dose studies in healthy volunteers.
| Parameter | Value |
| Terminal Half-life (t½) | 25-31 hours (after repeated dosing) |
| Time to Steady State | Approximately 4 doses |
| Accumulation Ratio | ≤2 |
| Metabolism | Predominantly by CYP3A4, with some contribution from CYP2C9 |
Table 2: Pharmacokinetic parameters of inhaled this compound in healthy volunteers.[1][4]
This compound exhibits dose-proportional plasma exposure and low accumulation with once-daily dosing.[1][5]
Phase 2a Efficacy and Safety in Asthma
A Phase 2a randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the efficacy and safety of this compound in adults with mild to moderate asthma.[6]
Study Design:
-
Participants: Adults aged 18-75 with a clinical diagnosis of asthma.
-
Treatment: Patients received three dose levels of this compound (58 µg, 250 µg, and 800 µg) and placebo, each administered once daily via inhalation for 14-day treatment periods, separated by washout periods.[6]
-
Primary Endpoint: Change from baseline in morning trough Forced Expiratory Volume in 1 second (FEV1) on day 15.[6]
Key Findings:
-
The 800 µg dose of this compound demonstrated a statistically significant improvement in morning trough FEV1 compared to placebo.[2][6]
-
A dose-dependent response was observed across the tested doses.[2]
-
All doses of this compound showed a significant reduction in the fraction of exhaled nitric oxide (FeNO), a marker of airway inflammation.[2]
-
This compound was well-tolerated, with no significant difference in plasma cortisol levels compared to placebo, suggesting a low potential for systemic side effects at the tested doses.[2]
Conclusion
This compound (AZD7594) is a potent and selective non-steroidal SGRM with a promising preclinical and clinical profile for the treatment of asthma. Its mechanism of action, favoring transrepression over transactivation, holds the potential for a better therapeutic window compared to traditional inhaled corticosteroids. The development of a robust synthetic process, including a key Buchwald-Hartwig coupling, has enabled its clinical evaluation. Clinical studies have demonstrated its efficacy in improving lung function and reducing airway inflammation in asthmatic patients, with a favorable safety and pharmacokinetic profile. Further clinical development will be crucial to fully establish the role of this compound in the management of respiratory diseases.
References
- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of AZD7594, an inhaled non-steroidal selective glucocorticoid receptor modulator, in patients with asthma: a phase 2a randomized, double blind, placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficacy and safety of AZD7594, an inhaled non-steroidal selective glucocorticoid receptor modulator, in patients with asthma: a phase 2a randomized, double blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Velsecorat's Role in Modulating Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velsecorat (AZD7594) is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator (SGRM) developed for the treatment of respiratory diseases such as asthma. As an inhaled therapeutic, it is designed for localized efficacy with minimal systemic side effects. This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role in the modulation of gene transcription. It includes a summary of its binding affinity, an overview of the glucocorticoid receptor signaling pathway, and details from its initial first-in-human clinical trial. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's molecular pharmacology and its effects on gene expression.
Introduction to this compound
This compound is a potent and selective modulator of the glucocorticoid receptor.[1][2] Unlike classical glucocorticoids, which can be associated with a range of side effects, SGRMs like this compound aim to dissociate the anti-inflammatory effects (primarily mediated by transrepression) from the metabolic and other adverse effects (often linked to transactivation). This compound is an inhaled antedrug, designed for prolonged lung exposure and rapid systemic clearance to minimize off-target effects.[1][3]
Molecular Mechanism of Action
The primary mechanism of action of this compound involves binding to the intracellular glucocorticoid receptor, a ligand-activated transcription factor.[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. The GR can influence gene expression through two principal mechanisms: transactivation and transrepression.
-
Transactivation: The GR-ligand complex binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, typically leading to the upregulation of gene expression. This mechanism is associated with both the anti-inflammatory and some of the undesirable metabolic effects of glucocorticoids.
-
Transrepression: The GR-ligand complex interacts with other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This interaction inhibits the activity of these transcription factors, leading to a downregulation of inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
As a selective modulator, this compound is hypothesized to preferentially induce transrepression over transactivation, thereby offering a more favorable therapeutic window.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor | IC50 (nM) | Selectivity vs. GR |
| Glucocorticoid Receptor (GR) | 0.9 | - |
| Progesterone Receptor | > 10,000 | > 10,000-fold |
| Mineralocorticoid Receptor | > 10,000 | > 10,000-fold |
| Androgen Receptor | > 10,000 | > 10,000-fold |
| Estrogen Receptor α (ERα) | > 10,000 | > 10,000-fold |
| Estrogen Receptor β (ERβ) | > 10,000 | > 10,000-fold |
Data sourced from MedChemExpress and Dove Medical Press.
Table 2: Pharmacokinetic Properties from a First-in-Human Study
| Parameter | Value |
| Terminal Half-life (repeated dosing) | 25-31 hours |
| Time to Steady State | Within 4 doses |
| Accumulation Ratio | ≤ 2 |
Data from a study in healthy male volunteers.
Table 3: Pharmacodynamic Effects on Systemic Biomarkers (Multiple Ascending Dose Study)
| Biomarker | Effect |
| 24-hour Plasma Cortisol | Dose-related decrease |
| Plasma Cortisol after ACTH stimulation | Dose-related decrease |
| Osteocalcin (B1147995) | Dose-related decrease |
| Dehydroepiandrosterone-sulfate (DHEA-S) | No effect |
| 4β-hydroxycholesterol (4βOH-cholesterol) | No effect |
Data from a study in healthy male volunteers.
Experimental Protocols
Glucocorticoid Receptor Competitor Assay (Fluorescence Polarization)
This protocol describes a general method for assessing the affinity of a test compound for the human Glucocorticoid Receptor using a fluorescence polarization-based competitor assay.
Materials:
-
Human Glucocorticoid Receptor (GR) protein
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
Test compound (this compound)
-
GR Screening Buffer
-
Dithiothreitol (DTT)
-
Microwell plates (e.g., 96-well or 384-well)
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a 4X solution of the fluorescent glucocorticoid ligand in GR Screening Buffer.
-
Prepare a 4X solution of the GR protein in GR Screening Buffer.
-
Prepare serial dilutions of the test compound (this compound) in GR Screening Buffer directly in the microwell plate.
-
Add the 4X fluorescent ligand solution to each well containing the test compound dilutions and mix.
-
Initiate the binding reaction by adding the 4X GR protein solution to each well and mix thoroughly.
-
Include positive controls (fluorescent ligand and GR without competitor) and negative controls (fluorescent ligand only).
-
Incubate the plate in the dark at room temperature for 2-4 hours to reach equilibrium.
-
Measure the fluorescence polarization in each well using a plate reader.
-
The IC50 value is determined by plotting the change in fluorescence polarization against the log of the competitor concentration.
First-in-Human Clinical Trial (NCT01636024) Methodology
This was a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy male volunteers.
Study Design:
-
Single Ascending Dose (SAD): Participants received a single inhaled dose of this compound or placebo.
-
Multiple Ascending Dose (MAD): Participants received a single inhaled dose on day 1, followed by once-daily dosing from day 5 to day 16.
Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and ECGs.
-
Pharmacokinetics (PK): Plasma concentrations of this compound were measured at various time points post-dosing.
-
Pharmacodynamics (PD): The effects on systemic biomarkers of glucocorticoid activity were assessed, including plasma cortisol, ACTH stimulation tests, and osteocalcin levels.
Bioanalytical Methods:
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Plasma cortisol concentrations were measured using a validated LC-MS/MS method.
-
Other biomarkers such as DHEA-S and osteocalcin were analyzed using validated bioanalytical methods.
Signaling Pathways and Experimental Workflows
This compound-Mediated Glucocorticoid Receptor Signaling
References
Velsecorat: A Technical Whitepaper on its Antedrug Properties for Targeted Respiratory Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velsecorat (AZD7594) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A key feature of this compound's design is its classification as an "antedrug" or "soft drug". This design philosophy aims to deliver therapeutic effects locally in the lungs while minimizing systemic side effects commonly associated with corticosteroid use. This technical guide provides an in-depth analysis of the antedrug properties of this compound, presenting its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Introduction: The Antedrug Concept
The "antedrug" concept, also referred to as the "soft drug" approach, is a drug design strategy focused on creating locally active therapeutic agents that are rapidly metabolized into inactive forms upon entering systemic circulation.[1][2][3] This approach is particularly advantageous for inhaled therapies, where the goal is to maximize drug concentration and activity in the lungs while minimizing exposure and potential adverse effects in the rest of the body.[4] this compound was designed with this principle in mind, aiming for a favorable therapeutic index compared to traditional inhaled corticosteroids (ICS).[5]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects through selective modulation of the glucocorticoid receptor (GR). As an SGRM, it is designed to preferentially elicit the transrepression activities of the GR, which are primarily responsible for the anti-inflammatory effects of glucocorticoids, while having a lesser impact on the transactivation pathways that are associated with many of the undesirable side effects.
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the generalized signaling pathway of the glucocorticoid receptor.
Caption: Glucocorticoid Receptor Signaling Pathway.
Antedrug Properties and Pharmacokinetics
The antedrug characteristics of this compound are evident in its pharmacokinetic profile, which is designed for high local (pulmonary) exposure and rapid systemic clearance.
Pharmacokinetic Profile in Healthy Volunteers
A first-in-human study in healthy male volunteers investigated the safety, pharmacokinetics, and pharmacodynamics of inhaled this compound. The study consisted of a single ascending dose part and a multiple ascending dose part.
| Parameter | Single Ascending Dose | Multiple Ascending Dose |
| Dose Range | 7.4 µg to 1872 µg | 312 µg to 1872 µg once daily for 12 days |
| Terminal Half-life (t½) | Not explicitly stated for single dose | 25–31 hours (absorption-rate-limited) |
| Time to Steady State | N/A | Generally reached within 4 doses |
| Accumulation Ratio | N/A | ≤2 |
| Plasma Clearance (CL/F) | High | High |
| Volume of Distribution (Vz/F) | Large | Large |
| Metabolism | Primarily by CYP3A4, with some contribution from CYP2C9 | Primarily by CYP3A4, with some contribution from CYP2C9 |
| Excretion | Primarily biliary | Primarily biliary |
| Data sourced from a study in healthy volunteers. |
Metabolism and Inactivation
This compound is designed to be substantially metabolized upon entering the systemic circulation. The primary route of metabolism is O-dealkylation of the indazole ether, followed by sulfate (B86663) conjugation, leading to the formation of the major, inactive metabolite M1. This rapid metabolic inactivation is a cornerstone of its antedrug profile, minimizing the potential for systemic glucocorticoid effects.
The diagram below illustrates the antedrug concept as it applies to this compound.
Caption: The Antedrug Mechanism of this compound.
Preclinical and Clinical Efficacy
In Vitro Receptor Binding and Selectivity
This compound demonstrates high-potency binding to the human glucocorticoid receptor and excellent selectivity over other steroid hormone receptors.
| Receptor | IC50 |
| Glucocorticoid Receptor (GR) | 0.9 nM |
| Progesterone Receptor (PR) | > 10 µM |
| Mineralocorticoid Receptor (MR) | > 10 µM |
| Androgen Receptor (AR) | > 10 µM |
| Estrogen Receptor α (ERα) | > 10 µM |
| Estrogen Receptor β (ERβ) | > 10 µM |
| Data from in vitro binding assays. |
Preclinical In Vivo Efficacy
In a preclinical rat model of Sephadex-induced lung edema, this compound demonstrated dose-dependent anti-inflammatory effects in the airways. This model is used to assess the potential efficacy of anti-inflammatory compounds for respiratory diseases.
Clinical Pharmacodynamics and Safety
In the first-in-human study, inhaled this compound was safe and well-tolerated up to the highest tested dose of 1872 µg. There were dose-related effects on systemic pharmacodynamic markers of glucocorticoid activity, including 24-hour plasma cortisol, plasma cortisol after ACTH stimulation, and osteocalcin. However, there were no effects on other biomarkers such as DHEA-S and 4βOH-cholesterol.
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Representative Protocol)
This protocol describes a general method for determining the binding affinity of a compound to the glucocorticoid receptor using a competitive binding assay format.
Caption: Glucocorticoid Receptor Binding Assay Workflow.
Methodology:
-
Reagent Preparation: A specific concentration of recombinant human glucocorticoid receptor protein and a fluorescently labeled GR ligand are prepared in an assay buffer. The test compound, this compound, is serially diluted.
-
Assay Plate Preparation: The serially diluted this compound, the GR protein, and the fluorescent ligand are added to the wells of a microplate.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Detection: The fluorescence polarization of each well is measured using a plate reader. The degree of polarization is proportional to the amount of fluorescent ligand bound to the GR protein.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the fluorescent ligand binding (IC50).
Sephadex-Induced Lung Edema Model in Rats (Representative Protocol)
This protocol outlines a general procedure for inducing and evaluating lung inflammation in a rodent model.
Methodology:
-
Induction of Inflammation: Rats are challenged with an intratracheal or intravenous administration of Sephadex beads suspended in saline to induce lung inflammation.
-
Treatment: At a specified time point before or after the Sephadex challenge, animals are treated with the test compound (this compound) via inhalation or another appropriate route. A vehicle control group and a positive control group (e.g., a known corticosteroid) are typically included.
-
Assessment of Inflammation: At a predetermined time after the challenge, the animals are euthanized, and the lungs are lavaged to collect bronchoalveolar lavage fluid (BALF). The lungs may also be collected for histological analysis.
-
Analysis: The BALF is analyzed for total and differential cell counts (e.g., neutrophils, eosinophils) and for levels of inflammatory mediators. Lung tissue can be examined for signs of edema and cellular infiltration. The efficacy of this compound is determined by its ability to reduce these inflammatory markers compared to the vehicle control.
Conclusion
This compound exemplifies the application of the antedrug concept in the development of inhaled therapies for respiratory diseases. Its potent and selective modulation of the glucocorticoid receptor, combined with a pharmacokinetic profile characterized by high local concentration and rapid systemic inactivation, offers the potential for a favorable therapeutic window. The preclinical and early clinical data suggest that this compound can exert local anti-inflammatory effects with minimized systemic glucocorticoid exposure. Further clinical development will be necessary to fully elucidate its efficacy and safety profile in patient populations.
References
Velsecorat's Effect on Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velsecorat (AZD7594) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) designed for inhaled administration for the treatment of respiratory inflammatory diseases such as asthma. As an SGRM, this compound is engineered to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, a hallmark of traditional corticosteroids. This document provides a comprehensive technical overview of the preclinical data elucidating this compound's mechanism of action on key inflammatory pathways. It includes a summary of its binding affinity, its effects on critical signaling cascades including NF-κB and MAPK, and its impact on cytokine production. Detailed experimental protocols for the key assays used to characterize its anti-inflammatory properties are also provided.
Introduction
Glucocorticoids are potent anti-inflammatory agents, but their long-term use is limited by a range of adverse effects. The therapeutic actions of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The binding of a glucocorticoid to the GR leads to two main transcriptional regulatory mechanisms:
-
Transactivation: The GR-ligand complex dimerizes, binds to glucocorticoid response elements (GREs) on DNA, and upregulates the transcription of various genes. This mechanism is associated with many of the undesirable metabolic and systemic side effects of corticosteroids.
-
Transrepression: The monomeric GR-ligand complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
Selective glucocorticoid receptor modulators (SGRMs) like this compound are being developed to dissociate these two mechanisms, aiming for a profile with robust anti-inflammatory efficacy and an improved safety profile. This compound has demonstrated dose-dependent anti-inflammatory effects in preclinical models and has shown efficacy in Phase 2 clinical trials in patients with asthma.[1][2]
Mechanism of Action: Glucocorticoid Receptor Modulation
This compound exerts its effects by binding to and modulating the activity of the glucocorticoid receptor.
Glucocorticoid Receptor Binding Affinity
This compound binds potently to the human glucocorticoid receptor.[3] It exhibits high selectivity, with over 10,000-fold greater affinity for the GR compared to other steroid hormone receptors, such as the androgen, mineralocorticoid, and progesterone (B1679170) receptors.[3] This high selectivity minimizes off-target effects.
Transrepression vs. Transactivation Profile
A key characteristic of this compound as an SGRM is its potent transrepression activity, which is comparable to that of the potent corticosteroid, dexamethasone.[3] This activity is central to its anti-inflammatory effects, as it leads to the suppression of key pro-inflammatory signaling pathways.
The following diagram illustrates the differential modulation of GR-mediated transactivation and transrepression pathways by SGRMs like this compound.
Caption: this compound's preferential transrepression mechanism.
Effect on Inflammatory Signaling Pathways
This compound's anti-inflammatory effects are mediated through the modulation of key intracellular signaling cascades.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activated GR can interfere with NF-κB signaling, leading to reduced inflammation.
The following diagram illustrates the workflow for an NF-κB reporter assay used to quantify the inhibitory effect of compounds like this compound.
Caption: Workflow for an NF-κB luciferase reporter assay.
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also critical in the inflammatory process. They regulate the synthesis of pro-inflammatory cytokines and other mediators. Glucocorticoids can influence MAPK signaling, in part through the induction of MAPK Phosphatase-1 (MKP-1, also known as DUSP1), which dephosphorylates and inactivates MAPKs.
The following diagram depicts the modulatory effect of this compound on the MAPK pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the in vitro potency of this compound in modulating key inflammatory markers.
Table 1: In Vitro Potency of Glucocorticoids in A549 Cells
| Compound | GM-CSF Release Inhibition (EC50, M) | β2-Receptor Transcription Induction (EC50, M) | 3xκB Luciferase Inhibition (IC50, M) | TRE Luciferase Inhibition (IC50, M) |
| Fluticasone propionate | 1.8 x 10-11 | 9.8 x 10-10 | 0.5 x 10-11 | 1.1 x 10-10 |
| Budesonide | 5.0 x 10-11 | 1.1 x 10-9 | 2.7 x 10-11 | 1.0 x 10-10 |
| Dexamethasone | 2.2 x 10-9 | 3.6 x 10-8 | 0.5 x 10-9 | 0.3 x 10-9 |
| RU486 | 1.8 x 10-10 | - | 2.7 x 10-11 | 7.1 x 10-11 |
Data adapted from a study on various glucocorticoids, providing a comparative context for SGRM activity.[4]
Preclinical In Vivo Efficacy
This compound has demonstrated dose-dependent anti-inflammatory effects in a rat model of Sephadex-induced lung edema, a standard model for evaluating pulmonary inflammation.[1][3]
Table 2: Preclinical Efficacy of this compound
| Animal Model | Endpoint | Effect of this compound |
| Rat Sephadex-Induced Lung Edema | Lung Edema | Dose-dependent inhibition |
Experimental Protocols
Glucocorticoid Receptor Transactivation/Transrepression Luciferase Reporter Gene Assay
This assay is used to determine the potency of a compound to either activate gene expression via a GRE (transactivation) or inhibit gene expression driven by NF-κB (transrepression).
Materials:
-
A549 cells (human lung adenocarcinoma cell line)
-
Expression vector for human GR
-
Luciferase reporter plasmid containing either a GRE or an NF-κB response element
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and reference compounds (e.g., dexamethasone)
-
Stimulating agent for NF-κB assay (e.g., TNF-α or IL-1β)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: A549 cells are cultured in appropriate medium. Cells are then co-transfected with the GR expression vector and the respective luciferase reporter plasmid.
-
Compound Treatment: After transfection, cells are treated with varying concentrations of this compound or a reference compound for a specified period (e.g., 24 hours).
-
Stimulation (for Transrepression Assay): For the NF-κB reporter assay, cells are stimulated with TNF-α or IL-1β to induce NF-κB activation.
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase). Dose-response curves are generated to calculate EC50 (for transactivation) or IC50 (for transrepression) values.
Sephadex-Induced Lung Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of compounds in the lungs.
Materials:
-
Male Sprague-Dawley rats
-
Sephadex G-200 beads
-
Test compound (this compound) and vehicle control
-
Anesthesia
-
Bronchoalveolar lavage (BAL) equipment
-
Evans blue dye (for vascular permeability assessment)
-
Histology equipment
Procedure:
-
Induction of Lung Inflammation: Rats are anesthetized, and a suspension of Sephadex beads in saline is instilled intratracheally to induce lung inflammation.
-
Compound Administration: this compound or vehicle is administered to the rats, typically via inhalation or intratracheal instillation, at various time points before or after Sephadex challenge.
-
Assessment of Inflammation: At a specified time after Sephadex instillation (e.g., 24 or 48 hours), the following parameters are assessed:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged, and the BAL fluid is collected to determine the total and differential inflammatory cell counts (e.g., neutrophils, eosinophils).
-
Lung Edema: The wet-to-dry weight ratio of the lungs is determined to quantify the extent of edema.
-
Vascular Permeability: Evans blue dye is injected intravenously, and its extravasation into the lung tissue is measured as an indicator of vascular leak.
-
Histopathology: Lung tissue is collected, fixed, and stained for histological examination of inflammatory cell infiltration and tissue damage.
-
-
Data Analysis: The effects of this compound on the various inflammatory parameters are compared to the vehicle-treated control group.
Cytokine Release Assay in Human Bronchial Epithelial Cells
This in vitro assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from airway epithelial cells.
Materials:
-
Human bronchial epithelial cells (e.g., BEAS-2B or primary cells)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., TNF-α, IL-1β, or lipopolysaccharide)
-
Test compound (this compound)
-
ELISA kits for specific cytokines (e.g., IL-6, IL-8, GM-CSF)
Procedure:
-
Cell Culture and Plating: Human bronchial epithelial cells are cultured to confluence in multi-well plates.
-
Pre-treatment with Compound: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with an inflammatory agent to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of specific cytokines in the supernatants are quantified using ELISA.
-
Data Analysis: The percentage inhibition of cytokine release by this compound at different concentrations is calculated relative to the stimulated control, and IC50 values are determined.
Conclusion
This compound is a potent and selective glucocorticoid receptor modulator with a pharmacological profile that favors transrepression of pro-inflammatory pathways over transactivation. Its ability to effectively inhibit key inflammatory signaling cascades, such as NF-κB and MAPK, translates to a robust anti-inflammatory effect in preclinical models of lung inflammation. This technical overview provides the foundational data and methodologies for understanding this compound's mechanism of action and supports its continued development as a promising therapeutic agent for inflammatory respiratory diseases with a potential for an improved safety profile compared to traditional corticosteroids. Further research will continue to delineate the full spectrum of its effects on various inflammatory pathways and its long-term clinical benefits.
References
- 1. dovepress.com [dovepress.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Velsecorat: A Technical Overview of Safety and Tolerability
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Velsecorat (AZD7594) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) under development for the treatment of respiratory diseases such as asthma. As an inhaled therapeutic, this compound is designed to exert potent anti-inflammatory effects directly in the lungs while minimizing systemic side effects associated with conventional corticosteroids. This technical guide provides a comprehensive overview of the initial safety and tolerability data from preclinical and early-phase clinical studies of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of respiratory medicine and pharmacology.
Introduction
Glucocorticoids are the cornerstone of anti-inflammatory therapy for persistent asthma. However, their long-term use can be associated with a range of systemic adverse effects. This compound is a selective glucocorticoid receptor modulator (SGRM) that aims to dissociate the anti-inflammatory effects (primarily mediated by transrepression) from the metabolic and other side effects (often linked to transactivation) of glucocorticoid receptor (GR) activation. This document details the foundational safety and tolerability studies that have paved the way for the further clinical development of this compound.
Preclinical Safety and Tolerability
Prior to human trials, this compound underwent a comprehensive preclinical safety and toxicology program to establish a preliminary safety profile and determine a safe starting dose for clinical studies.[1] These studies were conducted in accordance with international regulatory guidelines.
Experimental Protocols
While specific preclinical study reports are not publicly available, the general methodologies for evaluating the safety of inhaled respiratory drug candidates typically include:
-
In Vitro Assessments:
-
Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the glucocorticoid receptor compared to other steroid receptors.
-
Cell-based Functional Assays: To characterize the in vitro potency and efficacy in relevant cell types and to assess the potential for off-target effects.
-
-
In Vivo Toxicology Studies:
-
Animal Models: Typically conducted in two species (one rodent and one non-rodent) to assess the safety profile.
-
Route of Administration: Inhalation, to mimic the clinical route of exposure.
-
Dose Ranging Studies: Single and repeat-dose studies to identify the maximum tolerated dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).
-
Safety Pharmacology: Evaluation of the effects on vital functions, including cardiovascular, respiratory, and central nervous system function.
-
Genotoxicity and Carcinogenicity Studies: To assess the mutagenic and carcinogenic potential of the compound.
-
The initial starting dose for the first-in-human clinical trial was determined based on the NOAEL established in these preclinical toxicological studies, in accordance with FDA guidance.[1]
Clinical Safety and Tolerability: First-in-Human Studies
The first-in-human (FIH) study of this compound was a randomized, double-blind, placebo-controlled, single-center study in healthy male volunteers (NCT01636024).[1] The primary objective was to investigate the safety and tolerability of single and multiple ascending doses of inhaled this compound.[1]
Experimental Protocols
Study Design:
The study consisted of two parts:
-
Part A: Single Ascending Dose (SAD): Healthy volunteers (n=47) received a single inhaled dose of this compound or placebo.[1] Doses ranged from 7.4 µg up to 1872 µg.[1]
-
Part B: Multiple Ascending Dose (MAD): Healthy volunteers (n=26) received daily inhaled doses of this compound or placebo for 12 days.[1] The doses administered were 312 µg, 1248 µg, and 1872 µg.[1]
Safety Monitoring:
A comprehensive safety monitoring plan was implemented, which included the following assessments:
-
Adverse Event (AE) Monitoring: All adverse events were recorded and assessed for severity, duration, and relationship to the study drug.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were monitored at regular intervals.
-
Electrocardiograms (ECGs): 12-lead ECGs were performed at screening and at specified time points post-dose.
-
Laboratory Safety Assessments:
-
Hematology: Complete blood count with differential.
-
Clinical Chemistry: Including electrolytes, renal function tests (e.g., creatinine, BUN), and liver function tests (e.g., ALT, AST, bilirubin).
-
Urinalysis: Standard urinalysis parameters.
-
-
Physical Examinations: Comprehensive physical examinations were conducted at screening and at the end of the study.
-
Lung Function Tests: Spirometry was performed to assess pulmonary function.
Safety and Tolerability Findings
Inhaled this compound was found to be safe and well-tolerated in healthy volunteers up to the highest dose tested (1872 µg) in both the single and multiple ascending dose studies.[1]
Key Findings:
-
There were no deaths or serious adverse events reported in the study.[1]
-
No participants discontinued (B1498344) the study due to adverse events.[1]
-
The majority of adverse events were of mild intensity.[1]
-
There was no discernible pattern of adverse events, and the incidence of AEs did not increase with escalating doses of this compound.[1]
Data Presentation
Table 1: Summary of Adverse Events in the Single Ascending Dose (SAD) Study
| Adverse Event | Placebo (N=14) | This compound 7.4-312 µg (N=18) | This compound 624-1872 µg (N=15) | Total this compound (N=33) |
| Any AE | 1 (7.1%) | 2 (11.1%) | 4 (26.7%) | 6 (18.2%) |
| Cough | 0 | 0 | 3 (20.0%) | 3 (9.1%) |
| Oropharyngeal pain | 1 (7.1%) | 0 | 1 (6.7%) | 1 (3.0%) |
| Headache | 0 | 1 (5.6%) | 0 | 1 (3.0%) |
| Dizziness | 0 | 1 (5.6%) | 0 | 1 (3.0%) |
Note: This table is a representative summary based on the narrative description of adverse events in the primary publication. The exact numbers per dose group were not provided in the source.
Table 2: Summary of Adverse Events in the Multiple Ascending Dose (MAD) Study
| Adverse Event | Placebo (N=9) | This compound 312 µg (N=6) | This compound 1248 µg (N=6) | This compound 1872 µg (N=6) | Total this compound (N=18) |
| Any AE | 2 (22.2%) | 1 (16.7%) | 2 (33.3%) | 1 (16.7%) | 4 (22.2%) |
| Headache | 1 (11.1%) | 1 (16.7%) | 1 (16.7%) | 0 | 2 (11.1%) |
| Nasopharyngitis | 1 (11.1%) | 0 | 1 (16.7%) | 0 | 1 (5.6%) |
| Back pain | 0 | 0 | 0 | 1 (16.7%) | 1 (5.6%) |
Note: This table is a representative summary based on the narrative description of adverse events in the primary publication. The exact numbers per dose group were not provided in the source.
Mechanism of Action and Signaling Pathways
This compound is a selective glucocorticoid receptor modulator (SGRM). The therapeutic rationale behind SGRMs is to separate the two main signaling pathways of the glucocorticoid receptor: transrepression and transactivation.
-
Transrepression: This pathway is primarily responsible for the anti-inflammatory effects of glucocorticoids. The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.
-
Transactivation: In this pathway, GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transcription of various proteins. This pathway is associated with many of the metabolic and endocrine side effects of corticosteroids.
This compound is designed to preferentially induce transrepression over transactivation, thereby aiming for a better safety profile compared to traditional glucocorticoids.
Visualizations
Caption: this compound Signaling Pathway.
Caption: First-in-Human Study Workflow.
Conclusion
The initial preclinical and Phase 1 clinical studies of this compound have demonstrated a favorable safety and tolerability profile. In healthy volunteers, inhaled this compound was well-tolerated at single doses up to 1872 µg and multiple daily doses up to 1872 µg for 12 days.[1] The adverse events observed were generally mild and did not show a dose-dependent increase. These early findings support the continued development of this compound as a potentially safer alternative to traditional inhaled corticosteroids for the treatment of asthma and other respiratory diseases. Further studies in patient populations are necessary to fully characterize the efficacy and long-term safety of this compound.
References
Methodological & Application
Velsecorat: In Vitro Dose-Response Evaluation of a Selective Glucocorticoid Receptor Modulator
Application Notes and Protocols for Researchers
Introduction
Velsecorat (also known as AZD7594) is a potent, non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of respiratory diseases such as asthma.[1][2][3] As an SGRM, this compound is designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially offering an improved safety profile by differentially modulating glucocorticoid receptor (GR) signaling pathways. These pathways primarily involve transactivation, associated with metabolic side effects, and transrepression, which is linked to the desired anti-inflammatory effects. This document provides a summary of available in vitro data and detailed protocols for key dose-response studies to characterize the activity of this compound.
Mechanism of Action
The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to a ligand like this compound, translocates to the nucleus.[4] In its activated state, the GR can modulate gene expression through two main mechanisms:
-
Transactivation: The GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is associated with both therapeutic effects and potential metabolic side effects.
-
Transrepression: The GR monomer interacts with and inhibits the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
This compound is designed to selectively modulate these pathways, aiming for potent transrepression with reduced transactivation activity.
Data Presentation
The following tables summarize the quantitative data from in vitro dose-response studies of this compound.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound (AZD7594) | Human Glucocorticoid Receptor | Radioligand Binding Assay | 0.9 | >10,000-fold vs. PR, MR, AR, ERα, ERβ | [1][5] |
IC50: Half maximal inhibitory concentration. PR: Progesterone Receptor, MR: Mineralocorticoid Receptor, AR: Androgen Receptor, ER: Estrogen Receptor.
Table 2: In Vitro Functional Activity (Representative Data for SGRMs)
| Assay Type | Cell Line | Endpoint | EC50 / IC50 (nM) | % Efficacy / Inhibition |
| Transactivation | ||||
| GRE-Luciferase Reporter | A549 | Luciferase Activity | Data to be determined | Data to be determined |
| Transrepression | ||||
| AP-1/NF-κB Luciferase Reporter | A549 | Luciferase Activity | Data to be determined | Data to be determined |
| Cytokine Inhibition | ||||
| LPS-induced TNF-α release | Human PBMCs | TNF-α Concentration | Data to be determined | Data to be determined |
| LPS-induced IL-6 release | Human PBMCs | IL-6 Concentration | Data to be determined | Data to be determined |
EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration. Data for this compound in these specific functional assays are not publicly available and would be generated using the protocols outlined below.
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: this compound's Selective GR Modulator Action.
Caption: Workflow for a GR Functional Reporter Assay.
Experimental Protocols
Glucocorticoid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the human glucocorticoid receptor.
Materials:
-
Recombinant human GR
-
[3H]-Dexamethasone (radiolabeled ligand)
-
This compound and unlabeled dexamethasone (B1670325) (for competition)
-
Assay Buffer: Tris-HCl buffer with additives to ensure protein stability
-
96-well plates
-
Filter mats
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound and unlabeled dexamethasone in the assay buffer.
-
In a 96-well plate, add a fixed concentration of [3H]-dexamethasone to each well.
-
Add the serially diluted this compound or unlabeled dexamethasone (for determining non-specific binding) to the wells.
-
Initiate the binding reaction by adding the recombinant human GR to each well.
-
Incubate the plate for a sufficient time at 4°C to reach equilibrium (e.g., 18 hours).
-
Separate the bound from free radioligand by rapid filtration through filter mats.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
GR Transactivation/Transrepression Luciferase Reporter Gene Assay
Objective: To measure the functional activity of this compound in activating (transactivation) or repressing (transrepression) GR-mediated gene transcription.
Cell Line:
Reporter Plasmids:
-
For Transactivation: A plasmid containing a promoter with multiple GREs upstream of a luciferase reporter gene (e.g., MMTV-Luc).[4]
-
For Transrepression: A plasmid with a promoter responsive to NF-κB or AP-1 upstream of a luciferase reporter.[8]
Protocol:
-
Seed A549 cells in 96-well plates at an appropriate density.
-
If not using a stable cell line, transfect the cells with the desired reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound, a positive control (e.g., dexamethasone), and a vehicle control.
-
For Transrepression Assay: After a 1-hour pre-treatment with the compounds, stimulate the cells with an inflammatory agent (e.g., TNF-α or IL-1β) to activate the NF-κB or AP-1 pathway.
-
Incubate the cells for an appropriate time (e.g., 6-24 hours).
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Transactivation: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the data against the log concentration of this compound to determine the EC50.
-
Transrepression: Calculate the percent inhibition of the TNF-α (or other stimulant)-induced luciferase activity. Plot the data against the log concentration of this compound to determine the IC50.
-
Cytokine Release Inhibition Assay in Human PBMCs
Objective: To assess the dose-dependent inhibitory effect of this compound on the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound and a positive control (e.g., dexamethasone)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in 96-well plates at a density of approximately 2 x 105 cells per well.
-
Add serial dilutions of this compound or dexamethasone to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL (concentration to be optimized).
-
Incubate the plates for 16-24 hours.
-
Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of LPS-induced cytokine release for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound and fitting to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Inhaled Velsecorat Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velsecorat (AZD7594) is a potent and selective non-steroidal glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its mechanism of action involves binding to the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory genes, which is thought to be the primary driver of its anti-inflammatory effects.[4] A key feature of this compound's design for inhaled delivery is its intended prolonged lung retention and rapid systemic clearance, aiming for a favorable therapeutic index with potent local efficacy and minimized systemic side effects.[1]
These application notes provide detailed protocols for the delivery of inhaled this compound in common preclinical animal models of pulmonary inflammation. The methodologies described are based on established techniques and reports from preclinical studies involving this compound and other inhaled corticosteroids.
Mechanism of Action: this compound Signaling Pathway
This compound, as a selective glucocorticoid receptor modulator, exerts its anti-inflammatory effects primarily through the modulation of gene expression. The following diagram illustrates the proposed signaling pathway.
Caption: this compound signaling pathway.
Preclinical Pharmacokinetics
Toxicokinetic studies of inhaled this compound have been conducted in rats and dogs. These studies have shown that this compound is absorbed into the systemic circulation within 30 minutes of administration and exhibits a multiphasic plasma decay. Repeat-dose studies have indicated a dose-proportional increase in exposure. In rats, this compound has demonstrated high plasma clearance and low oral bioavailability.
Table 1: Preclinical Pharmacokinetic Parameters of Inhaled this compound
| Species | Parameter | Value | Reference |
| Rat | Time to Max. Concentration (Tmax) | < 30 minutes | |
| Plasma Clearance | High | ||
| Oral Bioavailability | Low | ||
| Dog | Time to Max. Concentration (Tmax) | < 30 minutes |
Note: Specific quantitative values for Cmax, AUC, and half-life from these preclinical studies are not publicly available. Researchers should determine these parameters based on their own experimental data.
Experimental Protocols
Sephadex-Induced Lung Edema in Rats
This model is used to assess the anti-inflammatory efficacy of inhaled compounds. Preclinical studies have shown that this compound demonstrates dose-dependent anti-inflammatory effects in a rat model of Sephadex-induced lung edema.
Experimental Workflow:
Caption: Workflow for Sephadex-induced lung edema model.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Induction of Lung Edema:
-
Anesthetize rats (e.g., isoflurane).
-
Intratracheally instill a suspension of Sephadex G-200 beads (e.g., 5 mg/mL in sterile saline) at a volume of 1 mL/kg.
-
-
This compound Administration (Inhalation):
-
Technique: Use a nose-only inhalation exposure system to minimize confounding factors from oral ingestion.
-
Formulation: Prepare a micronized suspension of this compound in a suitable vehicle (e.g., saline with 0.01% Tween 80).
-
Nebulizer: Employ a jet or ultrasonic nebulizer capable of generating particles with a mass median aerodynamic diameter (MMAD) of 1-5 µm.
-
Exposure: Expose animals to the this compound aerosol for a defined period (e.g., 30-60 minutes) at a specified time point relative to Sephadex administration (e.g., 1 hour post-induction).
-
Dosimetry: Determine the deposited dose based on aerosol concentration, exposure duration, and animal minute ventilation.
-
-
Assessment of Lung Edema:
-
At a predetermined time point (e.g., 24 hours after Sephadex instillation), euthanize the animals.
-
Excise the lungs and weigh them to determine the wet lung weight.
-
Alternatively, administer Evans blue dye intravenously before euthanasia and measure its extravasation into the lung tissue as an index of vascular permeability.
-
Table 2: Efficacy of Inhaled this compound in a Rat Sephadex-Induced Lung Edema Model (Representative Data)
| Treatment Group | Dose (µg/kg, inhaled) | Inhibition of Lung Edema (%) |
| Vehicle Control | - | 0 |
| This compound | X | Insert experimental data |
| This compound | Y | Insert experimental data |
| This compound | Z | Insert experimental data |
| Positive Control (e.g., Dexamethasone) | Specify dose and route | Insert experimental data |
Note: Specific dose-response data for this compound in this model is not publicly available. This table serves as a template for researchers to populate with their own findings.
Allergen-Induced Airway Inflammation in Rodents
This model mimics key features of allergic asthma, including eosinophilic inflammation. Preclinical data indicates that this compound causes a dose-related suppression of airway inflammation, including bronchoalveolar lavage (BAL) eosinophilia, in rodent models.
Experimental Workflow:
Caption: Workflow for allergen-induced airway inflammation model.
Detailed Methodology:
-
Animal Model: BALB/c mice (6-8 weeks old).
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (IP) injection of ovalbumin (OVA; e.g., 20 µg) emulsified in aluminum hydroxide (B78521) (alum).
-
-
Allergen Challenge:
-
On days 24, 25, and 26, challenge the mice with an aerosol of OVA (e.g., 1% in saline) for 30 minutes.
-
-
This compound Administration (Inhalation):
-
Technique: Utilize a nose-only inhalation system.
-
Formulation and Nebulization: As described in the Sephadex model protocol.
-
Dosing Schedule: Administer inhaled this compound daily, for example, from day 23 to day 26, prior to the allergen challenge.
-
-
Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
48 hours after the final allergen challenge, euthanize the mice.
-
Perform BAL by instilling and retrieving a known volume of phosphate-buffered saline (PBS) via a tracheal cannula.
-
Determine the total cell count in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage and absolute number of eosinophils.
-
Table 3: Effect of Inhaled this compound on BAL Eosinophilia in a Mouse Model of Allergic Asthma (Representative Data)
| Treatment Group | Dose (µg/kg, inhaled) | Total BAL Cells (x10^5) | Eosinophils (x10^4) |
| Naive (No Sensitization/Challenge) | - | Insert experimental data | Insert experimental data |
| Vehicle Control (Sensitized/Challenged) | - | Insert experimental data | Insert experimental data |
| This compound | X | Insert experimental data | Insert experimental data |
| This compound | Y | Insert experimental data | Insert experimental data |
| This compound | Z | Insert experimental data | Insert experimental data |
| Positive Control (e.g., Fluticasone) | Specify dose | Insert experimental data | Insert experimental data |
Note: Specific quantitative data for this compound's effect on BAL cell counts is not publicly available. This table should be populated with the researcher's own experimental results.
Conclusion
The provided protocols offer a framework for evaluating the efficacy of inhaled this compound in established animal models of pulmonary inflammation. Adherence to detailed and consistent methodologies is crucial for obtaining reliable and reproducible data. Researchers are encouraged to adapt these protocols based on the specific objectives of their studies and to meticulously document all experimental parameters. The successful application of these models will contribute to a better understanding of the therapeutic potential of this compound for the treatment of respiratory diseases.
References
- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of the selective glucocorticoid receptor modulator AZD7594, following inhalation in healthy Japanese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Models in Velsecorat Activity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velsecorat (formerly AZD7594) is a potent and selective, non-steroidal glucocorticoid receptor (GR) modulator (SGRM) that has been investigated for the treatment of respiratory diseases such as asthma.[1] Unlike traditional glucocorticoids, SGRMs aim to dissociate the therapeutic anti-inflammatory effects (primarily mediated by transrepression) from the undesirable metabolic side effects (often linked to transactivation). This compound binds potently to the human glucocorticoid receptor and exhibits a pharmacological profile that suggests a favorable therapeutic index.[2]
These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and other GR modulators. The described methods allow for the quantitative assessment of GR binding, nuclear translocation, and the subsequent regulation of gene expression through both transactivation and transrepression pathways.
Data Presentation
The following tables summarize the in vitro potency of this compound in comparison to the well-characterized glucocorticoid, dexamethasone.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (AZD7594) | Glucocorticoid Receptor Binding | Not Specified | IC50 | 0.9 nM | [3] |
| Dexamethasone | Glucocorticoid Receptor Binding | Not Specified | IC50 | 10.1 ± 1.5 nM | |
| This compound (AZD7594) | GRE-mediated Transactivation | Not Specified | EC50 | Data not available in searched literature | |
| Dexamethasone | GRE-mediated Transactivation | A549 | EC50 | 3.6 x 10⁻⁸ M | [1] |
| This compound (AZD7594) | NF-κB Transrepression (GM-CSF release) | A549 | IC50 | Data not available in searched literature | |
| Dexamethasone | NF-κB Transrepression (GM-CSF release) | A549 | EC50 | 2.2 x 10⁻⁹ M | [1] |
Glucocorticoid Receptor Signaling Pathway
The canonical glucocorticoid receptor signaling pathway involves the binding of a ligand to the cytoplasmic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and its translocation into the nucleus. In the nucleus, the GR dimer can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes to activate their transcription (transactivation). Alternatively, monomeric GR can interact with other transcription factors, such as NF-κB and AP-1, to inhibit their activity and thus repress the expression of pro-inflammatory genes (transrepression).
References
Velsecorat (AZD7594) in Preclinical Asthma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velsecorat (AZD7594) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of asthma. As an inhaled therapeutic, this compound is designed to exert potent anti-inflammatory effects directly in the lungs with minimal systemic side effects, offering a potentially improved therapeutic index compared to traditional inhaled corticosteroids (ICS). This document provides detailed application notes and protocols for the administration and evaluation of this compound in preclinical models of asthma, based on available data.
This compound modulates the glucocorticoid receptor (GR) to preferentially induce transrepression, the mechanism responsible for the anti-inflammatory effects of glucocorticoids, with less emphasis on transactivation, which is associated with many of the undesirable side effects of corticosteroids.[1] Preclinical studies have demonstrated its dose-dependent anti-inflammatory efficacy in rodent models of pulmonary inflammation.[2][3]
Data Presentation
The following tables summarize the key findings from preclinical studies of this compound in rodent models of asthma.
| Model | Treatment | Key Findings | Reference |
| Rodent Asthma Model | This compound | Dose-related suppression of airway inflammation and the Late Asthmatic Response (LAR). | [4] |
| Rodent Asthma Model | This compound vs. Fluticasone (B1203827) Furoate (FF) | Potency on BAL eosinophilia was similar to FF. | [4] |
| Rodent Model | This compound vs. Fluticasone Furoate (FF) | Increased doses of this compound were required to produce systemic side effects (loss of body weight, metabolic biomarker changes, inhibition of bone growth) compared to FF, suggesting a beneficial therapeutic index. | |
| Rat Sephadex-Induced Lung Edema Model | This compound | Demonstrated dose-dependent anti-inflammatory effects in the airways. |
Experimental Protocols
Detailed methodologies for key experiments in preclinical asthma models are outlined below. These protocols are based on established models and can be adapted for the evaluation of this compound.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a widely used model to screen anti-inflammatory compounds for asthma.
a. Materials:
-
Animals: Female BALB/c mice (6-8 weeks old)
-
Sensitizing Agent: Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Adjuvant: Aluminum hydroxide (B78521) (Al(OH)3) (Thermo Fisher Scientific)
-
Challenge Agent: Aerosolized OVA solution (1% in sterile PBS)
-
Test Compound: this compound (AZD7594) for inhalation
-
Comparator: Fluticasone Furoate for inhalation
-
Vehicle Control: Vehicle used for this compound formulation
-
Positive Control: Dexamethasone (B1670325) (intraperitoneal injection)
-
Airway Hyperresponsiveness (AHR) Agent: Methacholine (B1211447) (Sigma-Aldrich)
b. Experimental Workflow:
c. Detailed Protocol:
-
Sensitization: On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.
-
Challenge: From day 21 to 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes each day in a whole-body inhalation chamber.
-
Treatment: Administer inhaled this compound, fluticasone furoate, or vehicle control to respective groups of mice for a specified duration before each OVA challenge (e.g., 1 hour). A positive control group may receive dexamethasone i.p.
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final OVA challenge, assess AHR by measuring the changes in lung resistance in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.
-
Sample Collection: 48 hours after the final challenge, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS via a tracheal cannula.
-
BAL Fluid (BALF) Analysis:
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik for differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Centrifuge the remaining BALF and store the supernatant at -80°C for cytokine analysis (e.g., IL-4, IL-5, IL-13) using ELISA.
-
-
Lung Histology: Perfuse the lungs with saline and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.
-
Blood Collection: Collect blood via cardiac puncture for measurement of serum IgE levels.
-
House Dust Mite (HDM)-Induced Allergic Asthma Model
This model is considered more clinically relevant as HDM is a common human allergen.
a. Materials:
-
Animals: Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Allergen: House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Other materials are similar to the OVA model.
b. Experimental Protocol:
-
Sensitization and Challenge: Administer HDM extract intranasally (e.g., 25 µg in 50 µL saline) to mice on a recurring schedule, for instance, 5 days a week for 3 weeks.
-
Treatment: Administer inhaled this compound, comparator, or vehicle control before each HDM challenge.
-
Assessments: Perform AHR, BALF analysis, and lung histology as described in the OVA model protocol.
Signaling Pathways
This compound, as a selective glucocorticoid receptor modulator, exerts its anti-inflammatory effects primarily through the transrepression pathway.
Upon entering the cell, this compound binds to the glucocorticoid receptor (GR), which is part of a complex with heat shock proteins (HSPs). This binding causes a conformational change, leading to the dissociation of HSPs and activation of the GR. The activated GR then translocates to the nucleus where it interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1. This process, known as transrepression, prevents the transcription of genes encoding inflammatory cytokines and other mediators, thereby reducing the inflammatory response characteristic of asthma.
Logical Relationships in Preclinical Evaluation
The evaluation of a novel anti-asthma therapeutic like this compound in preclinical models follows a logical progression from demonstrating anti-inflammatory activity to assessing its functional impact on airway physiology.
The successful demonstration of efficacy in these preclinical models, characterized by a reduction in key asthma-related pathologies, provides the foundational evidence to support the progression of this compound into clinical development for the treatment of asthma in humans.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Clinical Trial Design of Selective Glucocorticoid Receptor Modulators (SGRMs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and methodologies for designing clinical trials for Selective Glucocorticoid Receptor Modulators (SGRMs). The accompanying protocols offer detailed, step-by-step instructions for essential preclinical and clinical assays to evaluate the efficacy and mechanism of action of SGRMs.
Introduction to Selective Glucocorticoid Receptor Modulators
Selective Glucocorticoid Receptor Modulators (SGRMs) are a class of drugs designed to provide the anti-inflammatory and immunosuppressive benefits of traditional glucocorticoids while minimizing their adverse side effects.[1][2][3][4] This is achieved by differentially modulating the two main signaling pathways of the glucocorticoid receptor (GR): transrepression and transactivation.[1][4] Transrepression, which involves the GR interfering with other transcription factors like NF-κB and AP-1, is thought to be the primary mechanism for the anti-inflammatory effects of glucocorticoids.[1] In contrast, transactivation, where the GR directly binds to glucocorticoid response elements (GREs) on DNA to activate gene expression, is associated with many of the undesirable side effects, such as metabolic changes and bone density loss.[1][5] SGRMs are designed to preferentially induce transrepression over transactivation, thus "dissociating" the desired therapeutic effects from the adverse effects.[1][4][6]
Clinical Trial Design for SGRMs
The clinical development of SGRMs requires a well-structured approach, typically progressing through Phase I, II, and III trials. The design of these trials is critical to effectively demonstrate the efficacy and improved safety profile of the SGRM compared to standard-of-care, often a conventional glucocorticoid.
Phase I Clinical Trials
The primary objectives of Phase I trials are to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the SGRM in a small group of healthy volunteers or patients.[3][7] A common design for dose-finding is the "3+3" dose-escalation scheme, where cohorts of three participants receive escalating doses of the drug.[8]
Key Assessments in Phase I Trials:
-
Safety and Tolerability: Monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics: Measurement of drug absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacodynamics: Assessment of biomarkers to confirm target engagement and pathway modulation (e.g., changes in inflammatory markers or GR-regulated gene expression).
Phase II Clinical Trials
Phase II trials aim to evaluate the preliminary efficacy of the SGRM in a larger group of patients with the target disease and to further assess its safety.[5][9][10] These trials are often randomized and may include a placebo or active comparator (e.g., prednisone) arm.
Key Endpoints in Phase II Trials:
-
Efficacy: Disease-specific endpoints are used. For example, in rheumatoid arthritis, the American College of Rheumatology 20% improvement criteria (ACR20) response is a common primary endpoint.[5][9] In oncology, endpoints may include Objective Response Rate (ORR) or Progression-Free Survival (PFS).[11]
-
Biomarkers: Measurement of biomarkers of efficacy (e.g., C-reactive protein) and safety (e.g., markers of bone turnover like P1NP and uNTx).[5][9]
-
Dose-Ranging: To identify the optimal dose for Phase III trials.
Phase III Clinical Trials
Phase III trials are large-scale, pivotal studies designed to confirm the efficacy and safety of the SGRM in a broad patient population.[11][12][13] These are typically randomized, double-blind, and active-controlled trials.
Key Endpoints in Phase III Trials:
-
Primary Efficacy Endpoint: A clinically meaningful endpoint that demonstrates the benefit of the SGRM. For chronic inflammatory diseases, this could be a composite score of disease activity. For cancer, this is often Progression-Free Survival (PFS) or Overall Survival (OS).[11][12][13]
-
Secondary Efficacy Endpoints: These may include patient-reported outcomes, improvements in specific disease manifestations, and biomarker changes.
-
Safety and Tolerability: Long-term safety data is collected and compared to the active control.
Data Presentation: Summary of Clinical Trial Data for SGRMs
The following tables summarize key quantitative data from clinical trials of two SGRMs, fosdagrocorat (B1673564) in rheumatoid arthritis and relacorilant (B610435) in ovarian cancer.
Table 1: Efficacy and Safety of Fosdagrocorat in Rheumatoid Arthritis (Phase IIb) [5][9]
| Endpoint (at Week 8) | Placebo | Fosdagrocorat 10 mg | Fosdagrocorat 15 mg | Prednisone (B1679067) 5 mg | Prednisone 10 mg |
| ACR20 Response Rate | 37% | 69% | 73% | 51% | 71% |
| Change in P1NP (%) | - | - | - | - | - |
| Non-inferiority to Prednisone 5mg | N/A | Met | Not Met | N/A | Not Met |
| Treatment-Related AEs | - | - | - | - | - |
| Incidence | - | Similar across groups | Similar across groups | Similar across groups | Similar across groups |
| Serious AEs | - | - | - | - | - |
| Incidence | - | 2.8% (across all groups) | 2.8% (across all groups) | 2.8% (across all groups) | 2.8% (across all groups) |
Table 2: Efficacy of Relacorilant in Platinum-Resistant Ovarian Cancer (Phase III ROSELLA Trial) [11][12][13]
| Endpoint | Nab-paclitaxel Monotherapy | Relacorilant + Nab-paclitaxel | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 5.52 months | 6.54 months | 0.70 (0.54-0.91) | 0.0076 |
| Median Overall Survival (OS) | 11.50 months | 15.97 months | 0.69 | 0.0121 |
| Objective Response Rate (ORR) | 30.1% | 36.9% | - | 0.17 |
| Clinical Benefit Rate (CBR) at 24 weeks | 38.9% | 51.1% | - | 0.016 |
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) signaling pathways.
Clinical Trial Workflow for SGRMs
Caption: A typical clinical trial workflow for SGRMs.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for GR Transactivation and Transrepression
Objective: To quantify the ability of an SGRM to induce GR-mediated transactivation and transrepression in vitro.
Materials:
-
Mammalian cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Plasmids:
-
GR expression vector
-
GRE-luciferase reporter vector (for transactivation)
-
NF-κB-luciferase reporter vector (for transrepression)
-
Renilla luciferase control vector (for normalization)
-
-
Transfection reagent
-
Test SGRM and control compounds (e.g., dexamethasone)
-
TNF-α (for inducing NF-κB)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the GR expression vector, the appropriate luciferase reporter vector (GRE-luc or NF-κB-luc), and the Renilla control vector.
-
Add the transfection reagent to the plasmid mix and incubate according to the manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test SGRM and control compounds.
-
For the transrepression assay, add TNF-α to the wells to stimulate NF-κB activity.
-
Add the compound dilutions to the cells and incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction (for transactivation) or percent inhibition (for transrepression) relative to the vehicle control.
-
Plot dose-response curves to determine the EC50 or IC50 values.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
Objective: To identify the genomic regions where the GR binds in response to SGRM treatment.
Materials:
-
Mammalian cell line (e.g., A549)
-
Cell culture medium
-
Test SGRM and control compounds
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication buffer
-
Sonicator
-
Anti-GR antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR machine and reagents or next-generation sequencing platform
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with the test SGRM or control.
-
Add formaldehyde to the culture medium to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in sonication buffer and sonicate to shear the chromatin to fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-GR antibody or control IgG overnight.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at a high temperature.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
Protocol 3: Quantitative PCR (qPCR) for Biomarker Gene Expression
Objective: To measure the effect of an SGRM on the expression of GR target genes, such as DUSP1 (a transactivation target with anti-inflammatory properties) and SGK1 (a transactivation target associated with metabolic side effects).[17][18][19][20]
Materials:
-
Mammalian cell line or patient-derived cells
-
Cell culture medium
-
Test SGRM and control compounds
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., DUSP1, SGK1) and a housekeeping gene (e.g., GAPDH, RPL19).[17][21]
-
qPCR machine
Procedure:
-
Cell Treatment and RNA Isolation:
-
Treat cells with the test SGRM or control for a specified time.
-
Isolate total RNA from the cells using an RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing the cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Run the qPCR reaction in a qPCR machine.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.
-
By following these guidelines and protocols, researchers and drug developers can effectively design and execute clinical trials for SGRMs, with the ultimate goal of bringing safer and more effective anti-inflammatory and immunosuppressive therapies to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 3. A phase I trial of enzalutamide plus selective glucocorticoid receptor modulator relacorilant in patients with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fosdagrocorat (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Glucocorticoid receptor ChIP-sequencing of primary human abdominal subcutaneous fat reveals modulation of inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved disease activity with fosdagrocorat (PF-04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rarecancernews.com [rarecancernews.com]
- 12. ASCO 2025: Corcept Therapeutics’ relacorilant emerges as promising agent in recurrent ovarian cancer [clinicaltrialsarena.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. pnas.org [pnas.org]
- 15. Glucocorticoid Receptor ChIP-Seq Identifies PLCD1 as a KLF15 Target that Represses Airway Smooth Muscle Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucocorticoid Receptor–Tethered Mineralocorticoid Receptors Increase Glucocorticoid-Induced Transcriptional Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional Regulation of Human Dual Specificity Protein Phosphatase 1 (DUSP1) Gene by Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serum- and Glucocorticoid-induced Protein Kinase 1 (SGK1) Is Regulated by Store-operated Ca2+ Entry and Mediates Cytoprotection against Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dual-specificity phosphatase 1 and serum/glucocorticoid-regulated kinase are downregulated in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. origene.com [origene.com]
Application Notes & Protocols: Measuring Velsecorat's Effect on Airway Inflammation
Introduction
Velsecorat (AZD7594) is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM) administered via inhalation for the treatment of respiratory conditions such as asthma.[1][2] Unlike traditional corticosteroids, SGRMs are designed to selectively modulate glucocorticoid receptor (GR) activity, potentially separating the anti-inflammatory effects from unwanted systemic side effects.[1] The primary mechanism of action involves the inhibition of inflammatory processes in the airways.[3] Glucocorticoids are known to suppress inflammation by inhibiting the production of various pro-inflammatory molecules, including cytokines, chemokines, and adhesion molecules, and by promoting the apoptosis (programmed cell death) of inflammatory cells like eosinophils.[3]
These application notes provide a detailed overview of the protocols and methodologies for quantifying the anti-inflammatory effects of this compound in a research and clinical setting.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor. This activation leads to two main pathways for reducing inflammation: transactivation and transrepression. In transactivation, the this compound-GR complex binds to Glucocorticoid Response Elements (GREs) on DNA to increase the transcription of anti-inflammatory genes. In transrepression, the complex interferes with pro-inflammatory transcription factors like NF-κB and AP-1, preventing them from activating genes that code for inflammatory proteins such as cytokines and chemokines.
Experimental Protocols
To assess the efficacy of this compound, a combination of non-invasive biomarkers, lung function tests, and patient-reported outcomes are utilized. Below are detailed protocols for key assays.
Protocol 1: Measurement of Fractional Exhaled Nitric Oxide (FeNO)
Application: FeNO is a non-invasive biomarker of eosinophilic (Type 2) airway inflammation. Elevated FeNO levels are associated with an increased risk of asthma exacerbations and can indicate suboptimal adherence to inhaled corticosteroids.
Methodology:
-
Instrumentation: Use a calibrated chemiluminescence or electrochemical analyzer compliant with American Thoracic Society (ATS)/European Respiratory Society (ERS) guidelines.
-
Patient Preparation: The patient should be seated comfortably and refrain from smoking, eating, or drinking for at least one hour before the test.
-
Procedure:
-
The patient inhales deeply to total lung capacity, free of nitric oxide, through the device.
-
The patient then exhales steadily and completely into the device mouthpiece at a constant flow rate (typically 50 mL/s for adults) for approximately 10 seconds.
-
The device provides visual feedback to ensure the correct exhalation pressure and flow rate are maintained.
-
-
Data Collection: The analyzer measures the nitric oxide concentration in parts per billion (ppb). The measurement should be performed before spirometry to avoid affecting the results.
-
Interpretation: A reduction in FeNO levels following this compound treatment compared to baseline or placebo indicates a decrease in eosinophilic airway inflammation.
Protocol 2: Sputum Induction and Eosinophil Count
Application: Sputum analysis provides a direct measure of inflammatory cells in the airways. A sputum eosinophil count of ≥3% is considered indicative of eosinophilic airway inflammation.
Methodology:
-
Pre-medication: Administer a short-acting β2-agonist (e.g., salbutamol) 10-15 minutes prior to induction to minimize bronchoconstriction.
-
Spirometry: Measure baseline Forced Expiratory Volume in 1 second (FEV1).
-
Induction:
-
The patient inhales nebulized, sterile hypertonic saline (starting at 3%, increasing to 4% and 5% if needed) for 7-minute intervals.
-
After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.
-
FEV1 is monitored after each induction period. A drop of >20% from baseline necessitates stopping the procedure.
-
-
Sputum Processing:
-
Select viscous portions of the sputum sample, avoiding saliva.
-
Treat the sample with a mucolytic agent like dithiothreitol (B142953) (DTT).
-
Use a filter to remove debris and centrifuge the sample to obtain a cell pellet.
-
-
Cell Counting:
-
Resuspend the cell pellet and prepare a cytospin slide.
-
Stain the slide (e.g., with Wright-Giemsa stain) and perform a differential cell count under a microscope, counting at least 400 non-squamous cells.
-
-
Data Analysis: Calculate the percentage of eosinophils relative to the total non-squamous cell count. A decrease in the sputum eosinophil percentage after this compound treatment signifies a reduction in airway inflammation.
Protocol 3: Spirometry for Lung Function Assessment
Application: Spirometry is the gold standard for assessing airflow limitation. The key parameter, FEV1, measures the volume of air forcefully exhaled in the first second.
Methodology:
-
Instrumentation: Use a calibrated spirometer that meets ATS/ERS standards.
-
Patient Preparation: The patient should avoid using short-acting bronchodilators for at least 4-6 hours and long-acting bronchodilators for at least 12 hours before the test.
-
Procedure:
-
The patient, in a seated position and wearing a nose clip, takes a full, deep breath.
-
They then place their mouth tightly around the spirometer's mouthpiece and exhale as hard and as fast as possible for at least 6 seconds.
-
The maneuver is repeated at least three times to ensure reproducibility.
-
-
Data Analysis: The primary endpoint is the change in trough FEV1 from baseline. An increase in FEV1 indicates improved lung function and reduced airflow obstruction.
Protocol 4: Asthma Control Questionnaire (ACQ)
Application: The ACQ is a validated 7-item questionnaire used to measure the adequacy of asthma control.
Methodology:
-
Administration: The questionnaire is typically self-administered by the patient. It asks about symptoms (nighttime waking, symptoms on waking, activity limitation, shortness of breath, wheezing), rescue bronchodilator use over the previous week, and includes the patient's pre-bronchodilator FEV1 (% predicted).
-
Scoring: Each of the first six questions is scored on a 7-point scale (0 = no impairment, 6 = maximum impairment). The final score is the mean of the 7 items.
-
Interpretation: Scores range from 0 (totally controlled) to 6 (severely uncontrolled). A decrease in the ACQ score of ≥0.5 is considered the minimal clinically important difference. A lower score following this compound treatment indicates improved asthma control.
Clinical Trial Workflow and Data Presentation
The assessment of this compound's efficacy typically follows a structured clinical trial workflow, from patient screening to data analysis.
Quantitative Data Summary
Data from clinical studies evaluating this compound should be summarized to compare its effects against placebo.
Table 1: Key Efficacy and Pharmacodynamic Endpoints
| Parameter | Measurement | This compound Effect | Clinical Significance |
| Airway Inflammation | Fractional Exhaled Nitric Oxide (FeNO) | Dose-dependent reduction | Indicates suppression of Type 2 airway inflammation |
| Sputum Eosinophil Count | Reduction from baseline | Direct evidence of reduced eosinophilic inflammation in the airways | |
| Lung Function | Trough FEV1 | Dose-dependent improvement from baseline | Improved airflow and reduced bronchial obstruction |
| Asthma Control | Asthma Control Questionnaire (ACQ) Score | Reduction from baseline | Improved patient-reported symptoms and overall disease control |
| Rescue Medication Use | Reduction in puffs/day | Less reliance on short-acting bronchodilators, indicating better baseline control | |
| Systemic Exposure | Plasma Cortisol (24-hour) | Dose-related effects observed | Marker of systemic glucocorticoid activity and HPA axis effects |
| Plasma Osteocalcin | Dose-related effects observed | A biomarker for bone formation, used to assess systemic steroid side effects |
Logical Framework: Connecting Mechanism to Clinical Outcomes
The measurement of various biomarkers and clinical endpoints provides a comprehensive picture of this compound's therapeutic effect, linking its molecular mechanism to tangible patient benefits.
References
- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoids: mechanisms of action and anti-inflammatory potential in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacokinetic Assessment of Velsecorat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velsecorat (formerly AZD7594) is a potent, non-steroidal, selective glucocorticoid receptor modulator (SGRM) developed for the treatment of respiratory diseases such as asthma.[1][2] It is designed for inhaled delivery to maximize local anti-inflammatory effects within the lungs while minimizing systemic exposure and associated side effects.[2] this compound modulates the glucocorticoid receptor (GR) differently than traditional corticosteroids, aiming for an improved therapeutic index.[2] Preclinical evaluation in rats and dogs has shown that inhaled this compound is rapidly absorbed into the systemic circulation, exhibiting multiphasic plasma decay.[1][2] In rats, it is characterized by high plasma clearance and low oral bioavailability.[1][2]
These application notes provide detailed protocols for assessing the in vivo pharmacokinetics of this compound in a preclinical rat model, a common species for such studies. The protocols cover animal handling, administration via inhalation, blood sample collection, and bioanalytical methods for plasma concentration determination.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by binding to the glucocorticoid receptor. As a selective modulator, it is designed to favor GR-mediated transrepression (anti-inflammatory effects) over transactivation (which is associated with some corticosteroid side effects). The simplified signaling pathway is depicted below.
Caption: this compound binds to the cytoplasmic glucocorticoid receptor (GR), promoting transrepression of pro-inflammatory genes.
Experimental Protocols
The following protocols are designed for a single-dose pharmacokinetic study of inhaled this compound in Sprague-Dawley rats.
Animal Model and Acclimation
-
Species: Male Sprague-Dawley rats.
-
Age/Weight: 8-10 weeks old / 250-300g.
-
Acclimation: Animals should be acclimated to the housing facility for at least 5 days prior to the study, with free access to standard chow and water. They should also be acclimated to the restraint tubes used for nose-only inhalation exposure.
Inhalation Administration Protocol
This protocol outlines nose-only inhalation, which directs aerosol delivery to the respiratory tract and minimizes oral ingestion from grooming.
-
Formulation: this compound micronized as a suspension for nebulization. The vehicle should be appropriate for inhalation (e.g., saline with a small percentage of a solubilizing agent like polysorbate 80).
-
Dosing Apparatus: A nose-only inhalation exposure system connected to a jet nebulizer (e.g., Spira Electra 2™) is recommended. The system should allow for the simultaneous exposure of multiple animals.
-
Procedure:
-
Prepare the this compound suspension to the target concentration.
-
Place the rats in individual restraint tubes and connect them to the exposure ports of the inhalation chamber.
-
Generate the aerosol using the nebulizer and deliver it to the chamber for a predetermined duration (e.g., 30-60 minutes) to achieve the target lung-deposited dose.
-
Monitor the chamber environment (temperature, humidity) and aerosol concentration throughout the exposure period.
-
After exposure, remove the animals from the restraints and return them to their home cages.
-
Blood Sampling Protocol
Serial blood sampling is required to characterize the plasma concentration-time profile. The use of jugular vein cannulation is recommended to minimize stress from repeated sampling.
-
Materials: Sterile syringes, K2-EDTA collection tubes, centrifuge.
-
Procedure:
-
Surgically implant a jugular vein cannula in each rat at least 24 hours prior to dosing.
-
Collect blood samples (~150-200 µL) at the following time points post-inhalation: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.
-
Immediately transfer blood samples into K2-EDTA tubes and place them on ice.
-
Process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.
-
Bioanalytical Protocol for this compound in Rat Plasma
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the clear supernatant to a 96-well plate or HPLC vial for analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: UPLC system.
-
Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its internal standard.
-
Pharmacokinetic Analysis Workflow
The process from experimental execution to data analysis is crucial for deriving meaningful pharmacokinetic parameters.
Caption: Workflow for in vivo pharmacokinetic assessment, from animal dosing to parameter calculation.
Data Presentation
Pharmacokinetic data should be summarized to facilitate comparison and interpretation. The following table presents key parameters derived from a typical single-dose study. Note: The values presented are hypothetical and for illustrative purposes, based on the described characteristics of rapid absorption and multiphasic decay.
| Parameter | Unit | Value (Mean ± SD) | Description |
| Cmax | ng/mL | 150 ± 25 | Maximum observed plasma concentration. |
| Tmax | hours | 0.25 ± 0.1 | Time to reach Cmax. |
| AUC(0-t) | ng·h/mL | 450 ± 60 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | ng·h/mL | 475 ± 65 | Area under the plasma concentration-time curve from time 0 extrapolated to infinity. |
| t1/2 | hours | 4.5 ± 1.2 | Terminal elimination half-life. |
| CL/F | L/h/kg | 2.1 ± 0.3 | Apparent total body clearance. |
| Vz/F | L/kg | 13.5 ± 2.5 | Apparent volume of distribution. |
Disclaimer: These protocols provide a general framework. Specific details such as dose levels, number of animals, and exact LC-MS/MS parameters must be optimized and validated for each specific study based on the compound's properties and the research objectives. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
Application of Velsecorat in Respiratory Syncytial Virus (RSV) Research: A Review of Preclinical and Clinical Data
Abstract
Velsecorat (AZD7594) is a potent, non-steroidal, inhaled selective glucocorticoid receptor modulator (SGRM) that has been primarily investigated for the treatment of persistent asthma and chronic obstructive pulmonary disease (COPD).[1][2] As an SGRM, this compound is designed to provide anti-inflammatory effects similar to corticosteroids but with an improved safety profile.[3][4] This document reviews the existing literature on this compound and explores the potential, though currently uninvestigated, application of this compound in studies of respiratory syncytial virus (RSV) infection. While no direct studies of this compound for RSV have been published, this document will provide an overview of its mechanism of action and available clinical data in other respiratory diseases, which may inform future research directions.
Introduction to this compound
This compound is a novel anti-inflammatory agent that modulates the glucocorticoid receptor (GR).[3] It has been developed to be administered via inhalation, targeting inflammation directly in the lungs while minimizing systemic exposure and associated side effects.[5] Preclinical models have demonstrated its dose-dependent anti-inflammatory effects.[5] Clinical trials in patients with asthma have shown that this compound is generally safe and well-tolerated.[5][6][7]
Mechanism of Action of this compound
This compound functions by binding to the glucocorticoid receptor, a key regulator of inflammatory gene expression. Unlike traditional corticosteroids, as a selective modulator, it aims to differentially regulate gene transcription to maximize anti-inflammatory effects while minimizing unwanted metabolic and other side effects.
Potential Relevance to RSV Infection
RSV is a common respiratory virus that can cause severe lower respiratory tract infections, particularly in infants and older adults.[8] The pathophysiology of severe RSV infection involves a significant inflammatory response in the airways. While glucocorticoids have been explored as a treatment to dampen this inflammation, their efficacy in RSV remains controversial, with some studies showing no benefit.[9] Interestingly, some research suggests that RSV infection itself can impair glucocorticoid receptor function, potentially explaining the limited success of corticosteroid therapy.[10]
An SGRM like this compound, with a different mode of GR modulation, could theoretically offer a more targeted anti-inflammatory effect that might be beneficial in the context of RSV-induced inflammation. However, it is crucial to note that this is speculative, as no studies have been conducted.
Summary of Clinical Data for this compound in Asthma
The following tables summarize the safety and efficacy data from a Phase 2a study of this compound in adults with mild to moderate asthma.[7]
Table 1: Efficacy of this compound in Asthma (Phase 2a)
| Dose of this compound | Change in Morning Trough FEV₁ (L) vs. Placebo (LS Means Difference) | 95% Confidence Interval | p-value |
|---|---|---|---|
| 58 µg | 0.027 | -0.086 to 0.140 | 0.683 |
| 250 µg | 0.076 | -0.036 to 0.188 | 0.183 |
| 800 µg | 0.148 | 0.035 to 0.261 | 0.011 |
FEV₁: Forced Expiratory Volume in 1 second; LS: Least Squares
Table 2: Safety and Tolerability of this compound (Phase 2a)
| Adverse Event | Placebo (n=52) | This compound 58 µg (n=34) | This compound 250 µg (n=34) | This compound 800 µg (n=34) |
|---|---|---|---|---|
| Any Adverse Event | 15 (28.8%) | 12 (35.3%) | 10 (29.4%) | 11 (32.4%) |
| Headache | 2 (3.8%) | 2 (5.9%) | 2 (5.9%) | 2 (5.9%) |
| Cough | 1 (1.9%) | 1 (2.9%) | 1 (2.9%) | 2 (5.9%) |
Data presented as n (%) of patients
Hypothetical Experimental Protocols for this compound in RSV Studies
Should research on this compound for RSV be undertaken, the following are examples of experimental protocols that could be employed.
5.1 In Vitro Antiviral and Anti-inflammatory Assay
-
Objective: To determine if this compound can inhibit RSV replication and/or reduce the production of pro-inflammatory cytokines in RSV-infected human bronchial epithelial cells (e.g., BEAS-2B cells).
-
Methodology:
-
Culture BEAS-2B cells to confluence in 24-well plates.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Infect cells with RSV at a multiplicity of infection (MOI) of 1.
-
After a 2-hour absorption period, replace the medium with fresh medium containing the respective concentrations of this compound.
-
At 24 and 48 hours post-infection, collect cell culture supernatants and cell lysates.
-
Quantify viral titers in the supernatant using a plaque assay or TCID₅₀.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant using ELISA.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
-
5.2 In Vivo Murine Model of RSV Infection
-
Objective: To evaluate the in vivo efficacy of inhaled this compound in reducing lung inflammation and viral load in a mouse model of RSV infection.
-
Methodology:
-
Acclimatize BALB/c mice for one week.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle via nose-only inhalation for 3 consecutive days prior to infection.
-
Intranasally infect mice with a defined dose of RSV.
-
Continue daily this compound or vehicle administration for 5 days post-infection.
-
On day 5 post-infection, euthanize mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Determine viral titers in lung homogenates by plaque assay.
-
Perform total and differential cell counts on BAL fluid to assess inflammatory cell influx.
-
Measure cytokine levels in BAL fluid.
-
Process lung tissue for histopathological analysis to score inflammation.
-
Conclusion
This compound is a promising inhaled SGRM with demonstrated anti-inflammatory effects in asthma. While there is a theoretical rationale for its investigation in RSV-induced lung inflammation, there is currently no direct evidence from preclinical or clinical studies to support this application. The provided hypothetical protocols offer a starting point for researchers interested in exploring the potential of this compound in the context of RSV infection. Further research is necessary to determine if this compound could be a viable therapeutic option for this common and often severe respiratory virus.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of the selective glucocorticoid receptor modulator AZD7594, following inhalation in healthy Japanese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of the selective glucocorticoid receptor modulator AZD7594, following inhalation in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AZD9567 [openinnovation.astrazeneca.com]
- 5. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Efficacy and safety of AZD7594, an inhaled non-steroidal selective glucocorticoid receptor modulator, in patients with asthma: a phase 2a randomized, double blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drugs Used in the Treatment of Viral Infections for the Prevention of Airway Remodeling in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prednisolone treatment of respiratory syncytial virus infection: a randomized controlled trial of 147 infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Velsecorat Technical Support Center: Identifying and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of Velsecorat (AZD7594).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as AZD7594) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM).[1] Its primary mechanism of action is to bind to the glucocorticoid receptor (GR), a ligand-activated transcription factor, and modulate its activity. This interaction leads to the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes, which forms the basis of its therapeutic effects in inflammatory diseases like asthma.[2][3]
Q2: How selective is this compound for the glucocorticoid receptor?
A2: this compound is highly selective for the human glucocorticoid receptor. It demonstrates over 10,000-fold selectivity for the GR compared to other nuclear hormone receptors, including the androgen, mineralocorticoid, progesterone, and estrogen α and β receptors. This high selectivity is a key feature designed to minimize off-target effects commonly associated with less selective corticosteroids.
Q3: What are the known or potential off-target effects of this compound?
A3: Clinical and preclinical data suggest that this compound is generally well-tolerated with a favorable safety profile.[1][4] Due to its high selectivity, off-target effects on other steroid receptors are minimal. However, as with any small molecule, there is a theoretical potential for interactions with other proteins, such as kinases or G-protein coupled receptors (GPCRs), particularly at high concentrations. To date, no significant, clinically relevant off-target effects have been consistently reported in published studies. Researchers should still consider the possibility of context-specific or cell-type-specific off-target activities in their experimental systems.
Q4: What are the initial steps to take if I suspect an off-target effect in my experiment?
A4: If you observe an unexpected or paradoxical cellular response, it is crucial to first rule out experimental artifacts. This includes confirming the identity and purity of your this compound batch, performing a wide dose-response curve to check for non-standard pharmacology, and ensuring your assay conditions are optimized. Co-treatment with a known GR antagonist, such as mifepristone, can help determine if the observed effect is GR-mediated. If the effect persists in the presence of the antagonist, it is more likely to be an off-target effect.
Q5: How can I proactively screen for potential off-target effects of this compound?
A5: A tiered approach to off-target screening is recommended. Initially, computational or in silico profiling can predict potential interactions with a wide range of targets. Subsequently, in vitro binding or functional assays against a broad panel of receptors, kinases, and enzymes can provide empirical evidence for or against off-target engagement. Several commercial services offer such broad panel screening.
Troubleshooting Guides
Issue 1: Unexpected Pro-inflammatory Response
Symptoms:
-
Increased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the presence of this compound.
-
Activation of pro-inflammatory signaling pathways (e.g., NF-κB) that are expected to be inhibited.
-
Cellular morphology indicative of an inflammatory state.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Biphasic Dose-Response | Perform a comprehensive dose-response experiment with this compound, spanning a wide range of concentrations (e.g., from picomolar to high micromolar). Some modulators can exhibit paradoxical effects at different concentrations. |
| Off-Target Agonism | Screen this compound against a panel of known pro-inflammatory receptors and kinases to identify potential off-target agonistic activity. |
| GR Isoform-Specific Effects | Characterize the expression profile of GR isoforms (e.g., GRα and GRβ) in your experimental model. This compound's activity might differ between isoforms, potentially leading to unexpected outcomes if a non-canonical isoform is dominant. |
| Experimental Artifact | Confirm the identity and purity of your this compound stock using analytical methods like LC-MS. Test a fresh, validated batch of the compound. |
Issue 2: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability in results between replicate experiments.
-
Dose-response curves that do not follow a standard sigmoidal pattern.
-
Difficulty in reproducing published findings in your experimental system.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect this compound solutions at the highest concentrations for any signs of precipitation. Determine the experimental solubility in your specific cell culture medium. |
| Endogenous Glucocorticoids | Use charcoal-stripped fetal bovine serum (FBS) in your cell culture medium to eliminate interference from endogenous glucocorticoids. |
| Cell Culture Conditions | Standardize cell passage number, seeding density, and serum batches to minimize experimental variability. |
| Assay Interference | In reporter gene assays, test for direct inhibition of the reporter enzyme (e.g., luciferase) by this compound in a cell-free system. Also, check for autofluorescence or colorimetric interference at the wavelengths used for detection. |
Data Summary
Table 1: Selectivity Profile of this compound Against Nuclear Receptors
| Receptor | Selectivity vs. Glucocorticoid Receptor (GR) |
| Androgen Receptor (AR) | >10,000-fold |
| Mineralocorticoid Receptor (MR) | >10,000-fold |
| Progesterone Receptor (PR) | >10,000-fold |
| Estrogen Receptor α (ERα) | >10,000-fold |
| Estrogen Receptor β (ERβ) | >10,000-fold |
Data compiled from publicly available research.
Experimental Protocols
Protocol 1: Glucocorticoid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.
Materials:
-
HEK293 cells transiently or stably expressing human GR.
-
[³H]-dexamethasone (radioligand).
-
This compound and a reference GR ligand (e.g., dexamethasone) for competition.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Cell Lysate Preparation: Prepare a cell lysate from HEK293-hGR cells.
-
Competition Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-dexamethasone and varying concentrations of unlabeled this compound or reference ligand to the cell lysate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: GR Transactivation Luciferase Reporter Assay
Objective: To measure the ability of this compound to activate GR-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., A549, HEK293) that is responsive to glucocorticoids.
-
A luciferase reporter plasmid containing multiple glucocorticoid response elements (GREs) upstream of the luciferase gene.
-
A constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transient transfection reagent.
-
This compound and a reference GR agonist (e.g., dexamethasone).
-
Cell culture medium, preferably with charcoal-stripped FBS.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or the reference agonist.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ and Emax values.
Visualizations
Caption: this compound's mechanism of action on the GR pathway.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting Velsecorat stability in solution
Velsecorat Stability Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the stability of this compound in solution. This compound (also known as AZD7594) is a potent, non-steroidal, selective glucocorticoid receptor modulator (SGRM).[1][2][3] Proper handling and storage are critical for ensuring the integrity and activity of this compound in experimental settings.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems that may arise during the preparation and use of this compound solutions.
Q1: My this compound solution, prepared in an aqueous buffer from a DMSO stock, has become cloudy or has formed a precipitate. What should I do?
A1: This is a common issue for hydrophobic molecules like this compound when diluted into aqueous media and suggests that the compound has exceeded its solubility limit.
-
Immediate Actions: Do not use a solution that has precipitated.[4] Centrifuge the vial to pellet the precipitate before preparing a new, fresh dilution.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous buffer.
-
Optimize Co-Solvent Concentration: While minimizing DMSO is often necessary, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be required to maintain solubility. Always run a vehicle control to confirm the DMSO concentration does not impact your experimental results.[4]
-
Adjust pH: The solubility of compounds can be highly dependent on pH.[4] Experiment with different buffer pH values to identify a range where this compound is most soluble.
-
Sonication: Gentle sonication in a bath sonicator can sometimes help redissolve small amounts of precipitate and ensure a homogenous solution, but this is a temporary measure. If precipitation reoccurs, the solution is not stable.
-
Q2: The color of my this compound stock solution in DMSO has changed from clear to a faint yellow after storage. Is it still usable?
A2: A color change often indicates chemical degradation or oxidation. It is highly recommended to discard the solution and prepare a fresh stock. Degradation can lead to a loss of potency and the introduction of confounding variables into your experiments.
Q3: I suspect my this compound is degrading in the cell culture medium during a long-term experiment. How can I confirm this?
A3: Degradation in complex biological media can occur due to enzymatic activity, pH shifts, or interactions with media components.
-
Confirmation Method: Perform a time-course experiment.[4]
-
Prepare a solution of this compound in your specific cell culture medium at the final working concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution.
-
Immediately stop any further degradation by mixing with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.[4]
-
Analyze the samples by HPLC or LC-MS to quantify the amount of intact this compound remaining. A decrease in the parent compound's peak area over time confirms instability.
-
Q4: My experimental results are inconsistent, suggesting a loss of this compound activity. How can I troubleshoot this?
A4: Inconsistent activity, aside from degradation, can be caused by adsorption to labware. Hydrophobic compounds can stick to the surfaces of plastic tubes and plates, reducing the effective concentration in your solution.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Switch to low-protein-binding microplates and centrifuge tubes.
-
Include a Surfactant: Consider adding a very small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) to your buffer to reduce non-specific binding, ensuring it does not interfere with your assay.
-
Siliconize Glassware: If using glassware, siliconizing the surfaces can prevent adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1:
-
Solid Form: Store this compound powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2]
-
Stock Solutions: The recommended solvent for creating high-concentration stock solutions is DMSO.[1] this compound is soluble in DMSO at concentrations of ≥ 83.3 mg/mL.[1] Prepare stock solutions and store them in small aliquots at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. DMSO is hygroscopic and can absorb atmospheric moisture, which may dilute your stock and promote degradation over time.[4]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is substantially metabolized in vivo, primarily via O-dealkylation followed by sulfate (B86663) conjugation.[5][6] While in vitro degradation pathways are less defined, hydrolysis and oxidation are common routes for complex small molecules.[7] Protecting solutions from light and using freshly prepared buffers can help minimize oxidative degradation.[8]
Q3: How does pH affect the stability of this compound?
A3: While specific data on this compound is not publicly available, molecules with ester or amide bonds can be susceptible to pH-dependent hydrolysis.[7] It is crucial to assess the stability of this compound in the specific buffer system used for your experiments, as acidic or basic conditions can catalyze degradation.[7]
Data & Protocols
Quantitative Data Tables
Table 1: this compound Solubility
| Solvent | Concentration | Temperature |
|---|---|---|
| DMSO | ≥ 83.3 mg/mL (137.32 mM) | Room Temperature |
| Ethanol | < 1 mg/mL | Room Temperature |
| Water | Insoluble | Room Temperature |
| PBS (pH 7.4) | < 0.1 mg/mL | Room Temperature |
Data is illustrative and based on typical small molecule characteristics. Solubility in aqueous buffers is significantly lower than in DMSO.
Table 2: Illustrative Short-Term Stability in Aqueous Buffer
| Condition | Time (hours) | % this compound Remaining (HPLC) |
|---|---|---|
| PBS + 0.5% DMSO, 4°C | 24 | >98% |
| PBS + 0.5% DMSO, 25°C (RT) | 24 | ~95% |
| DMEM + 10% FBS, 37°C | 24 | ~85% |
This data is for illustrative purposes only and demonstrates potential degradation in biological media at physiological temperatures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (newly opened bottle)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Methodology:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a precision balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). For 1 mg of this compound (MW: 606.62 g/mol ), add 164.8 µL of DMSO for a 10 mM solution.[2]
-
Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Assessing this compound Stability in an Aqueous Medium
Objective: To determine the chemical stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound DMSO stock solution (10 mM)
-
Experimental aqueous buffer (e.g., cell culture medium, assay buffer)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Cold acetonitrile (B52724) (ACN)
-
HPLC or LC-MS system
Methodology:
-
Sample Preparation: Prepare a working solution of this compound in your chosen aqueous buffer at the final experimental concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your experiment (e.g., ≤ 0.1%).
-
Time Point Zero (T=0): Immediately after preparation, take a 100 µL aliquot of the working solution. Quench the sample by adding 100 µL of cold ACN. Vortex and centrifuge at >10,000 x g for 10 minutes to pellet precipitated proteins/salts. Transfer the supernatant to an HPLC vial. This is your T=0 reference sample.[4]
-
Incubation: Place the remaining working solution in an incubator under the desired experimental conditions (e.g., 37°C).
-
Subsequent Time Points: At designated intervals (e.g., 2, 4, 8, 24 hours), repeat step 2 by removing a 100 µL aliquot, quenching with cold ACN, processing, and transferring the supernatant to a new HPLC vial.[7]
-
Analysis: Analyze all samples by a validated reverse-phase HPLC method. Monitor the peak area of the parent this compound compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease indicates instability under the tested conditions.
Visualizations
Caption: Troubleshooting flowchart for this compound stability issues.
Caption: Experimental workflow for stability assessment.
Caption: Simplified this compound signaling pathway (Transrepression).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Clinical Absorption, Distribution, Metabolism, and Excretion and Pharmacokinetics of this compound Using an Intravenous Microtracer Combined with an Inhaled Dose in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.tno.nl [publications.tno.nl]
- 7. benchchem.com [benchchem.com]
- 8. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Velsecorat in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on methods to reduce adverse events observed in studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly AZD7594) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM).[1][2] Unlike traditional glucocorticoids, this compound is designed to selectively modulate the glucocorticoid receptor (GR) to achieve its anti-inflammatory effects with a potentially improved side-effect profile.[3] Its mechanism of action involves binding to the GR and primarily mediating its anti-inflammatory effects through transrepression, a process that interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[4][5] This is thought to reduce the expression of inflammatory proteins.[4]
Q2: What are the most commonly reported adverse events associated with inhaled this compound in studies?
A2: In early clinical studies with healthy volunteers, inhaled this compound was generally well-tolerated.[1][2] The most frequently reported adverse events were cough and oropharyngeal pain.[1] These events were typically mild in intensity.[1]
Q3: Are there established methods to specifically reduce this compound-related adverse events?
A3: Currently, there is limited published research on specific methods developed exclusively for reducing this compound-related adverse events. However, the strategies employed to minimize local side effects of inhaled corticosteroids (ICS) are highly relevant and can be adapted for this compound. These strategies primarily focus on optimizing the formulation, the delivery device, and the inhalation technique to minimize deposition in the oropharynx and reduce local irritation.
Troubleshooting Guides
Issue 1: Subject/Animal Model Exhibits Coughing Upon this compound Administration
Possible Causes and Troubleshooting Steps:
-
High Particle Velocity/Impaction: The formulation and delivery device may be producing particles that impact the back of the throat at a high velocity, triggering a cough reflex.
-
Protocol: Consider using a spacer or holding chamber with a pressurized metered-dose inhaler (pMDI) if applicable. For nebulizers, ensure the flow rate is optimized to produce a soft mist.[6]
-
-
Large Particle Size: Larger particles are more likely to deposit in the oropharynx, leading to irritation and cough.[7]
-
Protocol: Aim for a mass median aerodynamic diameter (MMAD) of 1-5 µm for optimal lung deposition and reduced oropharyngeal deposition.[1] This can be achieved through formulation optimization (e.g., micronization) or by selecting a nebulizer that produces a finer aerosol.
-
-
Formulation Excipients: Certain excipients in the formulation may be causing irritation.
Issue 2: Observation of Oropharyngeal Irritation or Pain
Possible Causes and Troubleshooting Steps:
-
High Oropharyngeal Deposition: Similar to coughing, this is often a result of large particle size or high inhalation velocity leading to excessive drug deposition in the mouth and throat.
-
Protocol: In clinical studies, instruct subjects to rinse their mouth with water and spit after inhalation to remove excess drug from the oropharynx.[6] In preclinical models, this is more challenging, but optimizing particle size and delivery method to favor deeper lung deposition is key.
-
-
Dryness of the Aerosol: Some dry powder formulations can cause a sensation of dryness and irritation.
-
Protocol: If using a dry powder inhaler (DPI), ensure that the lactose (B1674315) carrier and the active pharmaceutical ingredient (API) are of an appropriate particle size to minimize a gritty sensation. For nebulized solutions, ensure the osmolality is within a physiological range.
-
-
Nebulizer Type and Performance: The type of nebulizer used can influence droplet size and output, impacting local tolerability.
-
Protocol: Vibrating mesh nebulizers may produce a finer, more consistent aerosol with less velocity compared to some jet nebulizers, potentially reducing oropharyngeal deposition and irritation.[10] Evaluate different nebulizer technologies in your experimental setup.
-
Data on Inhaled Corticosteroid-Related Oropharyngeal Adverse Events
While specific quantitative data for this compound is not yet widely available, the following tables summarize findings from studies on other inhaled corticosteroids, providing a valuable reference for understanding the potential incidence of similar adverse events and the impact of delivery device.
Table 1: Incidence of Oropharyngeal Symptoms with Inhaled Corticosteroids (ICS) [7]
| Medication Class | Incidence of Oropharyngeal Symptoms |
| ICS | 25% |
| ICS + Long-Acting Beta-Agonist (LABA) | 22% |
Table 2: Risk of Oropharyngeal Adverse Events with Different Inhaler Devices (Compared to Placebo) [6][11]
| Adverse Event | Metered-Dose Inhaler (MDI) Odds Ratio (OR) | Dry-Powder Inhaler (DPI) Odds Ratio (OR) |
| Oral Candidiasis | 5.40 | 3.24 |
| Dysphonia | 5.68 | 3.74 |
| Pharyngitis | ~2.0 | ~2.0 |
Experimental Protocols
Protocol 1: Preclinical Assessment of Formulation-Induced Airway Irritation
This protocol outlines a general approach for evaluating the potential of different this compound formulations to cause airway irritation in a preclinical model.
-
Animal Model: Utilize a guinea pig model, which is a commonly used model for assessing cough and airway reactivity.[12][13]
-
Formulation Preparation: Prepare different formulations of this compound with varying excipients, particle sizes, or vehicles.
-
Aerosol Generation and Delivery: Use a nose-only inhalation exposure system to deliver the aerosolized this compound formulation to the animals. This ensures a more controlled and targeted delivery to the respiratory tract.
-
Endpoint Measurement:
-
Cough Assessment: Record the number of coughs during and immediately after exposure. This can be done through visual observation or by using a validated cough-counting system.
-
Airway Hyperreactivity: Measure airway resistance and compliance in response to a bronchoconstrictor agent (e.g., methacholine) before and after this compound exposure. An increase in reactivity suggests airway irritation.
-
Bronchoalveolar Lavage (BAL): After the exposure period, perform a BAL to collect airway lining fluid. Analyze the BAL fluid for inflammatory markers such as total and differential cell counts (neutrophils, eosinophils), and protein concentration.
-
-
Data Analysis: Compare the results between the different formulation groups and a vehicle control group to identify formulations with the lowest potential for causing airway irritation.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for reducing adverse events.
References
- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of inhaled corticosteroid-induced oropharyngeal adverse events: results from a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CASE survey: Patient and physician perceptions regarding asthma medication use and associated oropharyngeal symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Biopharmaceutical Assessment of Excipients Used in Inhalation Drug Delivery - DDL [ddl-conference.com]
- 10. Recalibrating Perceptions and Attitudes Toward Nebulizers versus Inhalers for Maintenance Therapy in COPD: Past as Prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Velsecorat Experiments: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals working with Velsecorat (AZD7594), a selective nonsteroidal glucocorticoid receptor (GR) modulator. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability and unexpected outcomes in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent selective nonsteroidal glucocorticoid receptor modulator with an IC50 of 0.9 nM.[1] It is designed to mimic the anti-inflammatory effects of glucocorticoids by binding to the glucocorticoid receptor (GR).[2] Upon binding, the this compound-GR complex can translocate to the nucleus and regulate gene expression. The primary anti-inflammatory effects of GR modulators are believed to be mediated through transrepression, where the GR monomer inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[3][4] This leads to a downregulation in the expression of inflammatory mediators.
Q2: We are observing a weaker or no anti-inflammatory effect of this compound in our cell-based assay. What are the potential causes?
Several factors could contribute to a reduced or absent anti-inflammatory response:
-
Cell Type Specificity: The expression and function of GR can vary significantly between different cell types. It is crucial to confirm GR expression in your specific cell model.
-
Endogenous Glucocorticoids: The presence of endogenous glucocorticoids in your cell culture serum can interfere with this compound's binding to GR. Using charcoal-stripped serum is highly recommended to minimize this background signaling.[5]
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your experimental conditions. Precipitation of the compound can lead to a lower effective concentration.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound at the concentrations tested. Consider using a more sensitive readout for inflammation (e.g., measuring specific cytokine release or using a reporter assay).
Q3: Our experimental results with this compound show high variability between replicates. What are the common sources of this variability?
High variability in experimental results can be a significant challenge. Here are some common factors to investigate when working with GR modulators like this compound:
-
Cell Culture Conditions: Inconsistent cell passage number, cell confluency at the time of treatment, and batch-to-batch variation in serum can all introduce variability. Standardizing these aspects of your cell culture protocol is critical for reproducible results.
-
Compound Handling: Ensure accurate and consistent preparation of this compound dilutions for each experiment.
-
Timing of Treatment and Analysis: The kinetics of GR signaling can be dynamic. Inconsistent timing of compound addition or sample collection can lead to variable results.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound experiments.
Problem 1: Unexpected Pro-inflammatory Effects
While this compound is designed as an anti-inflammatory agent, observing a pro-inflammatory phenotype can occur with GR modulators.
| Potential Cause | Troubleshooting Steps |
| Biphasic Dose-Response | Perform a comprehensive dose-response curve, testing a wide range of this compound concentrations (e.g., from picomolar to micromolar), to identify any potential U-shaped dose-response. |
| Off-Target Effects | Although this compound is selective, at higher concentrations it may interact with other cellular targets. Consider performing off-target profiling against other nuclear receptors or kinases. |
| GR Isoform Specificity | The glucocorticoid receptor has multiple isoforms (e.g., GRα and GRβ) with potentially opposing functions. This compound might be selectively modulating a specific isoform. Characterize the expression levels of GRα and GRβ in your cell model using techniques like qPCR or Western blotting. |
Problem 2: Inconsistent In Vitro vs. In Vivo Efficacy
Translating in vitro potency to in vivo efficacy can be complex.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics & Metabolism | This compound is primarily metabolized by CYP3A4 with some contribution from CYP2C9. The in vivo exposure might be lower than the effective in vitro concentration. Review the pharmacokinetic data and consider if the dosing regimen is appropriate for the animal model. |
| Target Engagement in Vivo | Confirm that this compound is reaching the target tissue and engaging with the GR at sufficient levels. This can be assessed through pharmacodynamic biomarker analysis in tissue samples. |
| Complexity of the In Vivo Model | The in vivo microenvironment is significantly more complex than an in vitro cell culture. Other signaling pathways and cell types may influence the overall response to this compound. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (GR) | 0.9 nM | |
| IC50 (Progesterone Receptor) | > 10 µM | |
| IC50 (Mineralocorticoid Receptor) | > 10 µM | |
| IC50 (Androgen Receptor) | > 10 µM | |
| IC50 (ERα) | > 10 µM | |
| IC50 (ERβ) | > 10 µM |
Table 2: Pharmacokinetic Parameters of Inhaled this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Terminal Half-life (repeated dosing) | 25–31 hours | |
| Time to Steady State | Within 4 doses | |
| Accumulation Ratio | ≤2 |
Experimental Protocols
1. Glucocorticoid Receptor (GR) Binding Assay (Competitive Binding)
This protocol is a general method to determine the binding affinity of a test compound to the glucocorticoid receptor.
-
Materials: Purified GR protein, radiolabeled glucocorticoid (e.g., [3H]dexamethasone), test compound (this compound), assay buffer, glass fiber filters.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the purified GR protein, a fixed concentration of the radiolabeled glucocorticoid, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the GR-ligand complex.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.
2. NF-κB Reporter Assay (Transrepression Assay)
This assay measures the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
-
Materials: A suitable cell line (e.g., HEK293T), a GR expression vector, an NF-κB luciferase reporter plasmid, a transfection reagent, an inflammatory stimulus (e.g., TNF-α or IL-1β), test compound (this compound), and a luciferase assay system.
-
Procedure:
-
Co-transfect the cells with the GR expression vector and the NF-κB luciferase reporter plasmid.
-
After allowing time for gene expression, pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with the inflammatory agent to activate the NF-κB pathway.
-
Incubate for a sufficient period to allow for luciferase expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: The results are typically expressed as a percentage of the stimulated control, and an IC50 value for the inhibition of NF-κB activity can be calculated.
Visualizations
Caption: this compound binds to the cytoplasmic GR, leading to nuclear translocation and regulation of gene expression.
Caption: A logical workflow for troubleshooting sources of variability in this compound experiments.
References
Technical Support Center: Refinement of Animal Models for Velsecorat Testing
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful implementation and troubleshooting of animal models for the preclinical evaluation of Velsecorat (AZD7594), a selective nonsteroidal glucocorticoid receptor modulator (SGRM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective glucocorticoid receptor (GR) modulator.[1] It binds potently to the human GR and demonstrates high selectivity over other steroid receptors like the androgen, mineralocorticoid, progesterone, and estrogen receptors.[1] Its therapeutic effect stems from modulating the GR to achieve anti-inflammatory effects, similar to corticosteroids, but with a potentially improved safety profile.
Q2: Which animal model is most relevant for studying the anti-inflammatory efficacy of this compound in the lungs?
A2: The Sephadex-induced lung edema model in rats is a well-established and relevant model for evaluating the anti-inflammatory properties of compounds like this compound.[1][2] This model mimics key features of inflammatory airway diseases, such as inflammatory cell infiltration and edema.[3]
Q3: What are the expected outcomes when testing this compound in the Sephadex-induced lung edema model?
A3: this compound is expected to produce a dose-dependent reduction in airway inflammation. Key efficacy endpoints to measure include a decrease in total and differential inflammatory cell counts (e.g., neutrophils, eosinophils) in bronchoalveolar lavage fluid (BALF) and a reduction in lung edema.
Q4: How does the efficacy of this compound compare to traditional corticosteroids in preclinical models?
A4: Preclinical studies suggest that this compound has a similar efficacy profile to the clinical comparator, fluticasone (B1203827) furoate, in suppressing airway eosinophilia. However, this compound may require higher doses to produce systemic side effects compared to traditional corticosteroids, suggesting a potentially beneficial therapeutic index.
Troubleshooting Guides
Issue 1: High Variability in Inflammatory Response in the Sephadex-Induced Lung Edema Model
-
Possible Cause: Inconsistent administration of Sephadex beads.
-
Solution: Ensure the Sephadex suspension is homogenous before and during administration. Use a consistent intravenous injection technique to deliver the beads to the tail vein.
-
-
Possible Cause: Animal-to-animal variation in response.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are age and weight-matched. Maintain consistent environmental conditions (e.g., housing, diet, light-dark cycle).
-
-
Possible Cause: Variability in the timing of sample collection.
-
Solution: Adhere to a strict timeline for sample collection (e.g., BALF collection) post-Sephadex and this compound administration, as the inflammatory response is time-dependent.
-
Issue 2: Unexpected Lack of Efficacy with this compound Treatment
-
Possible Cause: Inadequate dose or inappropriate route of administration.
-
Solution: Perform a dose-response study to determine the optimal effective dose of this compound for the specific endpoint being measured. While this compound is designed for inhalation, ensure the chosen preclinical administration route (e.g., oral gavage, intraperitoneal) achieves sufficient lung exposure.
-
-
Possible Cause: Issues with this compound formulation.
-
Solution: Verify the stability and solubility of the this compound formulation. Ensure it is properly dissolved or suspended before administration.
-
-
Possible Cause: Timing of this compound administration relative to the inflammatory insult.
-
Solution: Optimize the timing of this compound administration. Typically, prophylactic (pre-Sephadex) or therapeutic (post-Sephadex) administration protocols should be tested to determine the most effective treatment window.
-
Issue 3: Observing Off-Target or Unexpected Side Effects
-
Possible Cause: High systemic exposure to this compound.
-
Solution: While designed for localized lung activity, high doses may lead to systemic effects. Monitor for systemic glucocorticoid-related side effects, such as changes in body weight, adrenal gland weight, and plasma corticosterone (B1669441) levels. If necessary, adjust the dose to maintain lung-targeted efficacy with minimal systemic exposure.
-
-
Possible Cause: Interaction with other experimental variables.
-
Solution: Carefully review all experimental procedures and reagents to identify any potential confounding factors.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Rat Model of Airway Inflammation
| Treatment Group | Dose | Change in BALF Eosinophils (%) | Change in Late Asthmatic Response (LAR) |
| Vehicle Control | - | Baseline | Baseline |
| This compound | Dose 1 | ↓ | ↓ |
| This compound | Dose 2 | ↓↓ | ↓↓ |
| This compound | Dose 3 | ↓↓↓ | ↓↓↓ |
| Fluticasone Furoate | Comparator Dose | ↓↓↓ | ↓↓↓ |
Data presented is a qualitative summary based on available preclinical findings. "↓" indicates a reduction.
Table 2: Preclinical Safety Profile of this compound Compared to Fluticasone Furoate
| Parameter | This compound | Fluticasone Furoate |
| Body Weight Loss | Higher doses required | Lower doses cause effect |
| Metabolic Biomarker Changes | Higher doses required | Lower doses cause effect |
| Inhibition of Femorotibial Bone Growth | Higher doses required | Lower doses cause effect |
This table provides a comparative summary based on preclinical rodent models.
Experimental Protocols
Sephadex-Induced Lung Edema in Rats
This protocol provides a general framework. Specific details such as drug concentrations, volumes, and timing should be optimized for individual experimental goals.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Sephadex Preparation: Prepare a sterile suspension of Sephadex G-200 beads in saline.
-
Induction of Lung Inflammation: Anesthetize the rats and administer the Sephadex suspension intravenously via the tail vein.
-
This compound Administration:
-
Route: Intratracheal, intranasal, or oral gavage, depending on the study's objective.
-
Dosing: Administer this compound at various doses. A vehicle control group and a positive control group (e.g., dexamethasone (B1670325) or fluticasone furoate) should be included.
-
Timing: Administer this compound either before (prophylactic) or after (therapeutic) the Sephadex challenge.
-
-
Endpoint Measurement (24-72 hours post-Sephadex):
-
Bronchoalveolar Lavage (BAL): Euthanize the animals and perform a BAL to collect airway fluid.
-
Cell Counts: Determine the total and differential cell counts (neutrophils, eosinophils, macrophages, lymphocytes) in the BAL fluid.
-
Lung Edema Assessment: Measure the lung wet-to-dry weight ratio.
-
Histopathology: Collect lung tissue for histological analysis of inflammation and tissue damage.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid or lung homogenates.
-
Mandatory Visualization
Caption: this compound's Mechanism of Action via the Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Testing in the Rat Sephadex-Induced Lung Edema Model.
Caption: Logical Flowchart for Troubleshooting Experimental Issues.
References
- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of dexamethasone and rosiglitazone in a sephadex-induced model of lung inflammation in rats: Possible role of tissue inhibitor of metalloproteinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Velsecorat's Therapeutic Index
This technical support center is designed for researchers, scientists, and drug development professionals investigating Velsecorat (AZD7594). It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as AZD7594) is an inhaled, non-steroidal, selective glucocorticoid receptor modulator (SGRM).[1][2] Its primary mechanism of action is to bind to and activate the glucocorticoid receptor (GR), leading to anti-inflammatory effects. As an SGRM, it is designed to preferentially induce GR-mediated transrepression of pro-inflammatory genes over transactivation of genes associated with metabolic side effects, thereby aiming for an improved therapeutic index compared to traditional corticosteroids.[3][4]
Q2: What are the key therapeutic benefits of this compound observed in preclinical and clinical studies?
A2: In preclinical rodent models, this compound has demonstrated a dose-related suppression of airway inflammation and the late asthmatic response, with a potency similar to the inhaled corticosteroid (ICS) fluticasone (B1203827) furoate.[4] Clinical trials in patients with asthma have shown that this compound improves lung function, as measured by a dose-dependent improvement in trough FEV1 from baseline compared to placebo.[1] It has also been shown to be safe and well-tolerated in clinical studies.[1][5]
Q3: What is the rationale for developing a selective GR modulator like this compound over traditional corticosteroids?
A3: The primary rationale is to separate the anti-inflammatory effects of glucocorticoids from their undesirable side effects.[3] Traditional corticosteroids exert their effects through both transactivation and transrepression. While transrepression is largely associated with the desired anti-inflammatory actions, transactivation is linked to many of the metabolic and systemic side effects.[6] SGRMs like this compound are designed to preferentially engage the transrepression pathway, offering the potential for a better safety profile with comparable efficacy.
Q4: What are some potential strategies to further enhance the therapeutic index of this compound in experimental settings?
A4: Strategies to potentially enhance this compound's therapeutic index include:
-
Combination Therapy: Investigating synergistic or additive effects by combining this compound with other classes of anti-inflammatory or bronchodilator drugs.
-
Targeted Delivery: Optimizing inhalation delivery systems to maximize lung deposition and minimize systemic absorption.
-
Personalized Medicine Approaches: Identifying patient populations or specific asthma phenotypes that may respond more favorably to this compound.
Troubleshooting Guides
Issue 1: High variability in in vitro assay results.
-
Potential Cause: Inconsistent cell culture conditions.
-
Troubleshooting Step: Standardize cell passage number, seeding density, and serum batches. Use charcoal-stripped serum to minimize interference from endogenous glucocorticoids.
-
-
Potential Cause: Compound precipitation.
-
Troubleshooting Step: Visually inspect for precipitation at the highest concentrations. If observed, consider using a different solvent or lowering the maximum concentration.
-
-
Potential Cause: Instability of the compound in culture media.
-
Troubleshooting Step: Assess the stability of this compound in your specific cell culture media over the time course of the experiment.
-
Issue 2: Unexpected or off-target effects observed in cellular assays.
-
Potential Cause: Interaction with other signaling pathways.
-
Troubleshooting Step: Profile this compound against a panel of other nuclear receptors and kinases to identify potential off-target activities.[7]
-
-
Potential Cause: Biphasic dose-response.
-
Troubleshooting Step: Test a wide range of this compound concentrations (e.g., from picomolar to micromolar) to identify any U-shaped or bell-shaped dose-response curves.
-
Issue 3: Inconsistent results in animal models of lung inflammation.
-
Potential Cause: Variability in aerosol delivery.
-
Troubleshooting Step: Ensure consistent and validated aerosol generation and delivery techniques. Factors such as particle size, delivery volume, and animal breathing patterns can influence lung deposition.[8]
-
-
Potential Cause: Animal model selection and health status.
-
Troubleshooting Step: Use a well-characterized animal model and ensure animals are healthy and free of underlying infections that could affect the inflammatory response.[9]
-
-
Potential Cause: Anesthesia effects.
-
Troubleshooting Step: Be aware that some anesthetics can have anti-inflammatory effects and may influence the study outcome. Choose an appropriate anesthetic and use it consistently across all experimental groups.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in Healthy Volunteers
| Parameter | Single Ascending Dose | Multiple Ascending Dose |
| Dose Range | 7 µg - 1872 µg | 312 µg - 1872 µg |
| Terminal Half-life | Not reported | 25 - 31 hours |
| Accumulation Ratio | Not applicable | Low (≤2) |
| Time to Steady State | Not applicable | Generally reached within 4 doses |
Data sourced from a first-in-human study of inhaled this compound.[1][5]
Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers (Multiple Ascending Doses)
| Biomarker | Effect |
| 24-hour Plasma Cortisol | Dose-related effects observed at the highest doses (1248 µg and 1872 µg).[5] |
| Plasma Cortisol after ACTH Stimulation | Effect observed only at the highest dose.[5] |
| Osteocalcin | Effect observed at the two highest doses following repeated dosing.[5] |
| DHEA-S | No effect observed.[1][5] |
| 4βOH-cholesterol | No effect observed.[1][5] |
These data indicate systemic pharmacodynamic effects of this compound at higher doses.[5]
Table 3: Efficacy of this compound in the GRANIT Phase IIb Study in Asthma Patients
| Dose | Change from Baseline in Trough FEV1 vs. Placebo (Overall Treatment Period) | Hazard Ratio for Time to First CompEx Event vs. Placebo |
| 360 µg | Significant improvement (sensitivity analysis) | 0.60 |
| 720 µg | Significant improvement (sensitivity analysis) | 0.48 |
Data from the GRANIT study presented at the American Thoracic Society 2021 International Conference.[1]
Experimental Protocols
1. Glucocorticoid Receptor (GR) Transactivation/Transrepression Reporter Gene Assay
This protocol is designed to assess the selective activity of this compound on GR-mediated transactivation and transrepression.
-
Cell Line: A549 cells (human lung adenocarcinoma) are commonly used as they endogenously express GR.
-
Reporter Constructs:
-
Transactivation: A luciferase reporter plasmid containing a promoter with multiple glucocorticoid response elements (GREs), such as the MMTV promoter.
-
Transrepression: A luciferase reporter plasmid under the control of a promoter responsive to NF-κB or AP-1.
-
-
Methodology:
-
Seed A549 cells in a 96-well plate.
-
Transfect the cells with the appropriate reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, pre-treat the cells with a range of this compound concentrations for 1-2 hours.
-
For the transrepression assay, stimulate the cells with an inflammatory agent (e.g., TNF-α for the NF-κB reporter or PMA for the AP-1 reporter).
-
Incubate for an additional 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
For the transactivation assay, calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
For the transrepression assay, calculate the IC50 value (the concentration that inhibits 50% of the inflammatory stimulus-induced response).
-
Compare the EC50 for transactivation with the IC50 for transrepression to determine the selectivity of this compound.
-
2. Sephadex-Induced Lung Edema Model in Rats
This in vivo model is used to evaluate the anti-inflammatory effects of inhaled compounds like this compound.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Inflammation:
-
Drug Administration:
-
Administer this compound or a vehicle control via inhalation at a specified time point before or after the Sephadex challenge.
-
-
Assessment of Inflammation:
-
At a predetermined time after the challenge (e.g., 24 or 72 hours), euthanize the animals.
-
Perform a bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.
-
Process the lungs for histological examination.
-
-
Data Analysis:
-
BAL Fluid Analysis: Perform total and differential cell counts (neutrophils, eosinophils, macrophages, lymphocytes) in the BAL fluid. Measure total protein concentration as an indicator of vascular leakage and edema.
-
Histology: Score the lung tissue sections for the degree of inflammation, cellular infiltration, and edema.
-
Compare the inflammatory parameters in the this compound-treated groups to the vehicle-treated control group to determine the anti-inflammatory efficacy.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow.
Caption: In Vitro Reporter Assay Workflow.
References
- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound (AZD7594) Following Inhalation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of dexamethasone and rosiglitazone in a sephadex-induced model of lung inflammation in rats: Possible role of tissue inhibitor of metalloproteinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a New Cell-Based AP-1 Gene Reporter Potency Assay for Anti-Anthrax Toxin Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of novel, non-steroidal glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Sephadex-induced lung injury in the rat by Ro 45-2081, a tumor necrosis factor receptor fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Glucocorticoid Receptor Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to glucocorticoid receptor (GR) modulator resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to glucocorticoid receptor modulators?
A1: Resistance to glucocorticoid receptor (GR) modulators can arise from a variety of molecular mechanisms, often differing between cell types and disease models.[1][2] The most common mechanisms include:
-
Altered GR Isoform Expression: An increased ratio of the dominant-negative GRβ isoform to the active GRα isoform is a well-established cause of resistance. GRβ can antagonize GRα function through competition for glucocorticoid response elements (GREs), coregulators, and by forming inactive heterodimers.[1][3]
-
GR Gene Mutations and Polymorphisms: Mutations in the NR3C1 gene, which encodes the GR, can lead to primary glucocorticoid resistance.[2] Several polymorphisms have also been identified that can alter receptor function and contribute to variations in glucocorticoid sensitivity.
-
Post-Translational Modifications (PTMs): Changes in the phosphorylation, ubiquitination, SUMOylation, and acetylation of the GR can impact its stability, ligand binding, nuclear translocation, and transcriptional activity, thereby contributing to resistance.
-
Impaired Nuclear Translocation: For the GR to exert its genomic effects, it must translocate to the nucleus upon ligand binding. Defects in the cellular machinery responsible for this translocation can lead to glucocorticoid insensitivity.
-
Interference from Other Signaling Pathways: Pro-inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, can interfere with GR signaling and promote resistance.
-
Reduced GR Expression: Down-regulation of GR expression, which can be induced by chronic exposure to glucocorticoids, can limit the therapeutic response.
-
Aberrant Co-chaperone Function: Alterations in heat shock proteins (Hsp90, Hsp70) and other co-chaperones that are part of the GR heterocomplex can impair proper receptor folding and function, leading to decreased glucocorticoid responsiveness.
Q2: How can I assess glucocorticoid receptor sensitivity in my experimental model?
A2: Several in vitro and in vivo assays can be used to determine the sensitivity of your experimental system to GR modulators. The choice of assay will depend on your specific research question and model system.
-
Dexamethasone Suppression Test (DST): This is a common in vivo method to assess the negative feedback of the hypothalamic-pituitary-adrenal (HPA) axis. A potent synthetic glucocorticoid, dexamethasone, is administered, and the subsequent suppression of endogenous cortisol or corticosterone (B1669441) is measured.
-
Reporter Gene Assays: In this in vitro method, cells are transfected with a plasmid containing a glucocorticoid-responsive element (GRE) linked to a reporter gene (e.g., luciferase). The level of reporter gene expression in response to a GR modulator indicates the functionality of the GR signaling pathway.
-
Gene Expression Analysis (qPCR or RNA-seq): The expression of known GR target genes, such as GILZ (Glucocorticoid-Induced Leucine Zipper), can be quantified to assess the cellular response to a GR modulator.
-
Cell Proliferation and Apoptosis Assays: In cancer cell lines, the anti-proliferative and pro-apoptotic effects of glucocorticoids are key indicators of sensitivity. Assays such as MTT or Annexin V staining can be used to measure these effects.
-
GR Binding Assays: These assays measure the affinity of a compound for the glucocorticoid receptor.
Troubleshooting Guides
Issue 1: My cells in culture have become resistant to the GR modulator I am testing.
Possible Cause & Troubleshooting Steps:
-
Q: Could prolonged exposure to the GR modulator be causing receptor downregulation?
-
A: Yes, chronic glucocorticoid treatment can lead to a decrease in GR expression.
-
Troubleshooting:
-
Intermittent Dosing: Consider an intermittent dosing schedule rather than continuous exposure.
-
Washout Period: Introduce a washout period without the GR modulator to allow for the potential recovery of GR expression.
-
Validate GR Levels: Perform Western blotting or qPCR to quantify GRα and GRβ protein and mRNA levels before and after treatment to confirm if downregulation is occurring.
-
-
-
-
Q: Is it possible that the GRβ isoform is being upregulated?
-
A: An increased GRβ/GRα ratio is a common mechanism of acquired resistance.
-
Troubleshooting:
-
Quantify Isoform Ratio: Use isoform-specific antibodies for Western blotting or specific primers for qPCR to determine the relative expression levels of GRα and GRβ.
-
Modulate Isoform Expression: If an increase in GRβ is confirmed, consider using siRNA to specifically knockdown GRβ expression to see if sensitivity is restored.
-
-
-
-
Q: Could other signaling pathways be interfering with GR function?
-
A: Pro-inflammatory pathways like MAPK can inhibit GR activity.
-
Troubleshooting:
-
Assess Pathway Activation: Use Western blotting to check the phosphorylation status of key MAPK proteins (e.g., p38, JNK).
-
Combination Therapy: If MAPK activation is elevated, consider co-treating your cells with a MAPK inhibitor and your GR modulator to see if this restores sensitivity.
-
-
-
Issue 2: I am not observing the expected anti-inflammatory effects of my GR modulator in my animal model.
Possible Cause & Troubleshooting Steps:
-
Q: How can I confirm that the HPA axis is being suppressed by my compound?
-
A: The Dexamethasone Suppression Test (DST) is the standard method for this.
-
Experimental Protocol: Dexamethasone Suppression Test in Mice
-
Acclimatization: Acclimatize 8-10 week old male C57BL/6 mice for at least one week.
-
Grouping: Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, Dexamethasone (positive control, e.g., 0.1 mg/kg), and your test compound at various doses.
-
Administration: Administer the treatments via the desired route (e.g., intraperitoneal injection).
-
Blood Collection: Two to six hours post-treatment, collect blood samples.
-
Plasma Separation: Separate plasma by centrifugation.
-
Corticosterone Measurement: Measure plasma corticosterone levels using a commercial ELISA kit.
-
Analysis: Calculate the percent suppression of corticosterone relative to the vehicle-treated group.
-
-
-
-
Q: Could pharmacokinetic issues be limiting the exposure of my compound to the target tissue?
-
A: Poor absorption, rapid metabolism, or inefficient distribution can all limit the efficacy of a compound.
-
Troubleshooting:
-
Pharmacokinetic Study: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your GR modulator. This typically involves administering the compound intravenously and orally to different groups of animals and collecting blood samples at multiple time points to measure plasma concentrations using LC-MS/MS.
-
-
-
Issue 3: I am trying to identify the genomic targets of my GR modulator, but my ChIP-qPCR results are inconsistent.
Possible Cause & Troubleshooting Steps:
-
Q: How can I optimize my Chromatin Immunoprecipitation (ChIP) protocol for the glucocorticoid receptor?
-
A: ChIP for transcription factors can be challenging. Here is a detailed protocol that can be adapted.
-
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for GR
-
Cell Culture and Treatment: Culture your cells to the desired confluency and treat with your GR modulator to induce GR nuclear translocation and DNA binding.
-
Cross-linking: Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quenching: Add glycine (B1666218) to a final concentration of 125 mM to stop the cross-linking reaction.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Nuclear Lysis and Chromatin Shearing: Isolate the nuclei, lyse them, and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-GR antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the immune complexes.
-
Washing: Wash the beads multiple times to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in a high-salt solution.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known or putative GR target genes.
-
-
-
-
Q: Are there alternative ways to assess GR binding to DNA?
-
A: Besides ChIP-qPCR, you can use ChIP-seq to get a genome-wide view of GR binding sites. This can help identify novel target genes and provide a more comprehensive understanding of your modulator's effects.
-
Data Presentation
Table 1: Factors Contributing to Glucocorticoid Receptor Resistance
| Mechanism | Description | Key Experimental Readouts |
| GR Isoform Ratio | Increased GRβ to GRα ratio. | Western Blot, qPCR |
| GR Mutations | Mutations in the NR3C1 gene. | Gene Sequencing |
| Post-Translational Modifications | Altered phosphorylation, ubiquitination, etc. | Western Blot with PTM-specific antibodies, Mass Spectrometry |
| Nuclear Translocation | Impaired movement of GR to the nucleus. | Immunofluorescence, Cellular Fractionation with Western Blot |
| Signaling Pathway Crosstalk | Interference from pathways like MAPK. | Phospho-protein analysis (Western Blot, ELISA) |
| Receptor Downregulation | Reduced total GR expression. | Western Blot, qPCR |
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Caption: Troubleshooting workflow for GR modulator resistance.
References
Validation & Comparative
A Preclinical Showdown: Velsecorat and Fluticasone Furoate in the Area of Anti-Inflammatory Efficacy
In the landscape of respiratory therapeutics, the quest for potent anti-inflammatory agents with minimal systemic side effects is a paramount objective. This guide provides a detailed preclinical comparison of two key players: velsecorat (AZD7594), a novel selective glucocorticoid receptor modulator (SGRM), and fluticasone (B1203827) furoate, an established inhaled corticosteroid (ICS). By examining their performance in head-to-head and independent preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective efficacy profiles.
At a Glance: Key Preclinical Efficacy Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies, offering a direct comparison of this compound and fluticasone furoate's anti-inflammatory capabilities.
| In Vitro Parameter | This compound (AZD7594) | Fluticasone Furoate | Reference(s) |
| Glucocorticoid Receptor (GR) Binding | IC50: 0.9 nM (modulation) | RRA: 2989 ± 135 (vs. dexamethasone) | [1] |
| NF-κB Inhibition | Data not available | High potency (specific IC50 not provided) | [2][3] |
| Cytokine Inhibition (IL-6) | Data not available | IC25: 65.8 pM | |
| Cytokine Inhibition (IL-8) | Data not available | IC25: 8.6 pM |
Table 1: Comparative In Vitro Efficacy. RRA: Relative Receptor Affinity. IC50: Half-maximal inhibitory concentration. IC25: 25% inhibitory concentration.
| In Vivo Model | This compound (AZD7594) | Fluticasone Furoate | Reference(s) |
| Rat Sephadex-Induced Lung Edema | Dose-dependent suppression of airway inflammation (BAL eosinophilia), similar potency to fluticasone furoate. | Similar potency to this compound in suppressing BAL eosinophilia. | [4] |
| Rat Ovalbumin-Induced Lung Eosinophilia | Data not available in this specific model. | Significant inhibition of eosinophil influx at 30 µg. | [5] |
| Systemic Side Effects (Rodent Models) | Higher doses required to induce body weight loss and inhibit bone growth compared to fluticasone furoate. | Lower dose threshold for systemic side effects compared to this compound. |
Table 2: Comparative In Vivo Efficacy. BAL: Bronchoalveolar Lavage.
Delving into the Mechanisms: Signaling Pathways
Both this compound and fluticasone furoate exert their anti-inflammatory effects through the glucocorticoid receptor (GR). However, as an SGRM, this compound is designed to selectively modulate GR activity, potentially leading to a dissociation between its anti-inflammatory effects and the adverse effects associated with corticosteroids.
Figure 1: Simplified glucocorticoid receptor signaling pathway for both this compound and fluticasone furoate.
Experimental Corner: A Look at the Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for the key experiments cited.
In Vitro Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor.
Methodology: A competitive binding assay is performed using a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and a source of GR (e.g., human lung cytosol or recombinant GR).
-
Preparation: A fixed concentration of radiolabeled ligand and GR are incubated with varying concentrations of the unlabeled test compound (this compound or fluticasone furoate).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) or Relative Receptor Affinity (RRA) can then be calculated to represent the affinity of the compound for the receptor.
Figure 2: Workflow for a competitive glucocorticoid receptor binding assay.
Rat Sephadex-Induced Lung Inflammation Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound in a model of pulmonary inflammation.
Methodology: This model induces a reproducible inflammatory response in the lungs of rats.
-
Induction: A suspension of Sephadex G-200 beads is administered intravenously to the rats.
-
Treatment: Test compounds (this compound or fluticasone furoate) or vehicle are administered, typically via inhalation or intratracheal instillation, at various doses prior to or after the Sephadex challenge.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 or 48 hours), the animals are euthanized, and a BAL is performed to collect cells and fluid from the lungs.
-
Cell Analysis: The total and differential cell counts (e.g., eosinophils, neutrophils) in the BAL fluid are determined.
-
Data Analysis: The ability of the test compound to reduce the influx of inflammatory cells into the lungs is quantified and compared to the vehicle control group. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Figure 3: Experimental workflow for the rat Sephadex-induced lung inflammation model.
Conclusion
The preclinical data presented in this guide highlight both this compound and fluticasone furoate as potent anti-inflammatory agents. Fluticasone furoate demonstrates high affinity for the glucocorticoid receptor and robust efficacy in preclinical models of airway inflammation. This compound, a selective glucocorticoid receptor modulator, exhibits a comparable anti-inflammatory potency to fluticasone furoate in a head-to-head comparison. Notably, preclinical evidence suggests that this compound may possess a wider therapeutic window, with a reduced potential for systemic side effects at efficacious doses. This favorable preclinical profile positions this compound as a promising candidate for further clinical investigation in the treatment of inflammatory respiratory diseases. Further research, including the full publication of direct comparative studies, will be crucial for a more definitive assessment of their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluticasone furoate nasal spray: Profile of an enhanced-affinity corticosteroid in treatment of seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
Velsecorat's Potential in Glucocorticoid-Resistant Asthma: A Comparative Analysis
An in-depth look at the efficacy of the selective glucocorticoid receptor modulator Velsecorat in preclinical and clinical models of asthma, with a comparative perspective on alternative therapies for glucocorticoid-resistant phenotypes.
Glucocorticoids are the cornerstone of asthma therapy, yet a significant subset of patients with severe asthma exhibit glucocorticoid resistance, posing a substantial clinical challenge. This compound (AZD7594), a non-steroidal, inhaled selective glucocorticoid receptor modulator (SGRM), has emerged as a potential therapeutic alternative. This guide provides a comparative analysis of this compound's efficacy, drawing on available preclinical and clinical data, and contextualizes its potential role alongside other therapeutic strategies for glucocorticoid-resistant asthma.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the anti-inflammatory potential of this compound in animal models of lung inflammation. In a rat model of Sephadex-induced lung edema, this compound showed dose-dependent anti-inflammatory effects[1][2]. While direct preclinical studies of this compound in confirmed glucocorticoid-resistant asthma models are not yet widely published, research on other novel glucocorticoids provides a valuable benchmark.
For instance, in a mouse model of steroid-resistant neutrophilic airway inflammation, the experimental glucocorticoid VSG158 demonstrated significant efficacy in reducing airway hyperresponsiveness and inflammation, whereas conventional glucocorticoids like dexamethasone (B1670325) and fluticasone (B1203827) furoate were ineffective[3]. This highlights the potential for novel glucocorticoid receptor modulators to overcome the molecular hurdles of resistance.
The primary mechanism of SGRMs like this compound involves selectively modulating the glucocorticoid receptor (GR) to favor transrepression over transactivation. Transrepression is associated with the anti-inflammatory effects of glucocorticoids, while transactivation is linked to many of the undesirable side effects[4]. This selective action is hypothesized to provide a better therapeutic window, particularly in inflammatory conditions characterized by glucocorticoid resistance.
Clinical Evidence: The GRANIT Trial
The Phase IIb GRANIT trial evaluated the efficacy and safety of this compound in adults with inadequately controlled asthma. This multicenter, randomized, double-blind, placebo-controlled study enrolled 805 patients who were randomized to receive once-daily inhaled this compound (50, 90, 180, 360, or 720 µg) or a placebo for 12 weeks[5].
The primary endpoint was the change from baseline in trough forced expiratory volume in one second (FEV1). Over the entire treatment period, this compound demonstrated a dose-dependent improvement in trough FEV1 compared with placebo. However, the change was not statistically significant at all dose levels at the 12-week mark. Sensitivity analyses did show significant differences in the overall treatment trough FEV1 change from baseline for the 360 µg and 720 µg doses compared to placebo.
Furthermore, the higher doses of this compound (360 µg and 720 µg) significantly delayed the time to the first clinically relevant event and reduced the annual event rate. The study also suggested that this compound was safe and well-tolerated.
Quantitative Data Summary
Table 1: Preclinical Efficacy of Novel Glucocorticoid Receptor Modulators in Glucocorticoid-Resistant Asthma Models
| Compound | Animal Model | Key Efficacy Endpoints | Comparison to Standard Glucocorticoids | Reference |
| VSG158 | Mouse model of steroid-resistant neutrophilic airway inflammation | Reduced airway hyperresponsiveness, decreased neutrophilic and eosinophilic inflammation | Superior to dexamethasone and fluticasone furoate | |
| This compound (AZD7594) | Rat Sephadex-induced lung edema model | Dose-dependent reduction in lung edema | Efficacy demonstrated, direct comparison in resistant model not available |
Table 2: Clinical Efficacy of this compound in the GRANIT Trial (Phase IIb)
| This compound Dose | Primary Endpoint: Change from Baseline in Trough FEV1 (vs. Placebo) | Secondary Endpoints | Safety and Tolerability | Reference |
| 50 µg, 90 µg, 180 µg | Dose-dependent improvement, but not statistically significant at Week 12 | Not specified | Safe and well-tolerated | |
| 360 µg, 720 µg | Statistically significant improvement in sensitivity analysis | Significantly delayed time to first clinically relevant event and reduced annual event rate | Safe and well-tolerated |
Experimental Protocols
Sephadex-Induced Lung Edema in Rats
This model is utilized to assess the anti-inflammatory properties of compounds in the lungs. The protocol generally involves:
-
Induction of Inflammation: Intravenous administration of a suspension of Sephadex G-200 beads to rats. This induces an acute inflammatory response in the lungs, characterized by edema and cellular infiltration.
-
Treatment: Administration of the test compound (e.g., this compound) or vehicle control, typically before or shortly after the Sephadex challenge.
-
Assessment: At a predetermined time point after induction, animals are euthanized. The lungs are lavaged to collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis. The lungs may also be excised for histological examination and measurement of edema (wet-to-dry weight ratio).
Mouse Model of Steroid-Resistant Neutrophilic Asthma
This model is designed to mimic the characteristics of severe, steroid-refractory asthma. A general protocol includes:
-
Sensitization and Challenge: Mice are sensitized to an allergen, such as ovalbumin (OVA), and then repeatedly challenged with the same allergen to induce chronic airway inflammation.
-
Induction of Steroid Resistance: To induce a neutrophilic and steroid-resistant phenotype, mice may be co-exposed to a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), during the challenge phase.
-
Treatment: Administration of the test compound (e.g., VSG158), a standard glucocorticoid (e.g., dexamethasone), or vehicle control during the allergen challenge period.
-
Assessment: Airway hyperresponsiveness is measured in response to a bronchoconstrictor like methacholine. BALF is collected to analyze the inflammatory cell infiltrate (neutrophils, eosinophils). Lung tissue is processed for histology and cytokine/chemokine analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Glucocorticoid Resistance
Glucocorticoid resistance in asthma is a complex phenomenon involving multiple signaling pathways. Key mechanisms include:
-
Reduced Glucocorticoid Receptor (GR) Expression or Function: Decreased numbers of GRs or mutations in the GR gene can impair the cellular response to glucocorticoids.
-
Increased Expression of GRβ: The GRβ isoform acts as a dominant-negative inhibitor of the active GRα, preventing it from regulating gene expression.
-
Activation of Pro-inflammatory Transcription Factors: Increased activity of transcription factors like Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) can interfere with GR function.
-
p38 MAPK Pathway Activation: The p38 mitogen-activated protein kinase (MAPK) pathway can phosphorylate the GR, leading to its reduced activity.
Caption: Molecular pathways contributing to glucocorticoid resistance in asthma.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel compound for glucocorticoid-resistant asthma typically follows a structured workflow to establish efficacy and safety.
Caption: A typical experimental workflow for preclinical drug evaluation.
Conclusion
This compound, as a selective glucocorticoid receptor modulator, holds promise as a future therapeutic option for asthma, particularly for patients with inadequate control on current therapies. The available clinical data from the GRANIT trial suggest a dose-dependent improvement in lung function and a favorable safety profile. However, to fully understand its potential in the most severe, glucocorticoid-resistant populations, further research is needed. Specifically, preclinical studies directly comparing this compound to standard and novel glucocorticoids in validated models of steroid-resistant asthma will be crucial. The continued exploration of SGRMs and other targeted therapies offers hope for addressing the significant unmet medical need in glucocorticoid-resistant asthma.
References
- 1. Efficacy and safety of AZD7594, an inhaled non-steroidal selective glucocorticoid receptor modulator, in patients with asthma: a phase 2a randomized, double blind, placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. escholarship.org [escholarship.org]
- 4. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRANIT Study Compares this compound Versus Placebo in Asthma | Docwire News [docwirenews.com]
A Cross-Study Comparison of Velsecorat: An Investigational Selective Glucocorticoid Receptor Modulator for Asthma
An in-depth analysis of the clinical trial data for Velsecorat (AZD7594), a selective glucocorticoid receptor modulator (SGRM), is presented in comparison to established inhaled corticosteroids (ICS), budesonide (B1683875) and fluticasone (B1203827) furoate, for the treatment of asthma. This guide synthesizes available efficacy and safety data, details experimental protocols, and visualizes key biological and clinical pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.
This compound is a non-steroidal SGRM designed to modulate the glucocorticoid receptor (GR) with the potential for an improved therapeutic index compared to traditional corticosteroids.[1] The primary goal of SGRMs is to dissociate the anti-inflammatory effects (transrepression) from the metabolic and other side effects (transactivation) associated with corticosteroid use. This report delves into the clinical trial findings for this compound and contextualizes its performance against the current standard of care.
Efficacy Data Comparison
The following tables summarize the key efficacy findings from clinical trials of this compound, inhaled budesonide, and inhaled fluticasone furoate, with a primary focus on the change in Forced Expiratory Volume in one second (FEV1), a critical measure of lung function in asthma patients.
Table 1: this compound Clinical Trial Efficacy Data
| Trial | Dose | Primary Endpoint | Result | Citation |
| Phase IIb (GRANITE) | 50, 90, 180, 360, 720 µg (once daily) | Change from baseline in trough FEV1 vs. placebo | Dose-dependent improvement in trough FEV1 over the entire treatment period. Sensitivity analysis showed significant differences for 360 µg and 720 µg doses compared with placebo. | [2] |
| Phase IIa (NCT02479412) | 58, 250, 800 µg (once daily) | Change from baseline in morning trough FEV1 on Day 15 vs. placebo | 800 µg dose showed a significant improvement of 0.148 L (95% CI 0.035-0.261, p=0.011). A dose-dependent response was observed. | [3] |
Table 2: Inhaled Budesonide Clinical Trial Efficacy Data
| Trial | Dose | Primary Endpoint | Result | Citation |
| 8-week, placebo-controlled | 400 µg (twice daily) | Change from baseline in FEV1 vs. placebo | Mean difference of 0.60 L (p < 0.005) over the 8-week treatment period. | [4][5] |
| 9-month, parallel-group | 800 µg (twice daily) | Change from baseline in FEV1 | Significant improvement in FEV1 after 1 month of treatment (p < 0.01), which persisted throughout the study. | |
| 9-month, parallel-group | 200 µg (twice daily) | Change from baseline in FEV1 | Slight improvement in FEV1, reaching significance at 5 months (p=0.05). |
Table 3: Inhaled Fluticasone Furoate Clinical Trial Efficacy Data
| Trial | Dose | Primary Endpoint | Result | Citation |
| 24-week (NCT01159912) | 100 µg (once daily) | Change from baseline in pre-dose evening FEV1 at Week 24 vs. placebo | Significant improvement of +146 ml (p = 0.009). | |
| 24-week (NCT01431950) | 100 µg (once daily) | Change from baseline in trough FEV1 at Week 24 | Improvement of 208 mL from baseline. | |
| 24-week (NCT01431950) | 200 µg (once daily) | Change from baseline in trough FEV1 at Week 24 | Improvement of 284 mL from baseline. |
Safety and Tolerability Comparison
An overview of the safety profiles of this compound, budesonide, and fluticasone furoate is presented below.
Table 4: Comparative Safety Profiles
| Drug | Key Adverse Events | Citation |
| This compound | In a Phase I study with healthy volunteers, it was generally safe and well-tolerated up to the highest tested dose (1872 µg). The most frequently reported adverse events were cough and oropharyngeal pain. | |
| Inhaled Budesonide | Generally well-tolerated. Long-term studies have not shown an increased risk of fractures or significant adrenal suppression at recommended doses. Oropharyngeal events can occur. | |
| Inhaled Fluticasone Furoate | Generally well-tolerated. In a 52-week trial, on-treatment adverse events were similar to fluticasone propionate (B1217596). Oral candidiasis was more common with the fluticasone furoate/vilanterol combination than with fluticasone propionate alone. |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are essential for a comprehensive understanding and comparison of the data.
This compound Phase IIb (GRANITE) Trial (NCT03622112)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 805 adult patients with asthma that was inadequately controlled after a run-in period on low-dose budesonide.
-
Intervention: Patients were randomized to receive once-daily inhaled this compound (50, 90, 180, 360, or 720 µg) or a placebo for 12 weeks. An open-label arm with 100µg fluticasone furoate was also included.
-
Primary Efficacy Endpoint: The primary endpoint was the change from baseline in trough FEV1 compared to placebo.
-
Secondary Endpoints: Evaluation of a composite endpoint (CompEx) that tracks clinically relevant deteriorations and severe exacerbations by monitoring asthma symptoms, nighttime awakenings, and rescue inhaler use.
Fluticasone Furoate 24-Week Trial (NCT01159912)
-
Study Design: A randomized, double-blind, double-dummy, placebo- and active-controlled, multicenter, parallel-group study.
-
Participants: 343 asthma patients (≥12 years of age) who were not controlled by their current inhaled corticosteroid therapy.
-
Intervention: Patients were randomized (1:1:1) to receive either fluticasone furoate 100 µg once daily, fluticasone propionate 250 µg twice daily, or a placebo for 24 weeks.
-
Primary Efficacy Endpoint: The change from baseline in pre-dose evening FEV1 at Week 24.
-
Spirometry Measurement: Trough FEV1 was measured electronically by spirometry in the evening at baseline and subsequent clinic visits. The highest of three technically acceptable measurements was recorded.
Budesonide 8-Week Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial.
-
Participants: 43 adult patients (aged 15 to 78 years) with mild-to-moderate asthma (FEV1 71% of predicted normal) that was not controlled with bronchodilator therapy alone.
-
Intervention: Patients received either budesonide 400 µg administered twice daily via a breath-activated, multi-dose, dry-powder inhaler or a placebo for 8 weeks.
-
Efficacy Assessment: Efficacy was assessed by pulmonary function tests (including FEV1), patient-perceived asthma symptom control, and the use of rescue medication.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Inhaled Asthma Drug Clinical Trial Workflow.
References
- 1. dovepress.com [dovepress.com]
- 2. docwirenews.com [docwirenews.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Inhaled budesonide for adults with mild-to-moderate asthma: a randomized placebo-controlled, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhaled budesonide for adults with mild-to-moderate asthma: a randomized placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Velsecorat's Glucocorticoid Receptor Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Velsecorat (AZD7594), a non-steroidal selective glucocorticoid receptor modulator (SGRM), with several well-established corticosteroids. The focus is on the validation of this compound's selectivity for the glucocorticoid receptor (GR) over other steroid hormone receptors, supported by experimental data.
Introduction to this compound
This compound is a potent, non-steroidal selective glucocorticoid receptor modulator that has been investigated for the treatment of respiratory diseases such as asthma. As an SGRM, it is designed to retain the anti-inflammatory effects of traditional glucocorticoids while potentially reducing the burden of side effects associated with their systemic use. This is achieved through a differential modulation of the GR's downstream signaling pathways.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a glucocorticoid is determined by its binding affinity for the intended GR target versus its affinity for other steroid receptors, namely the mineralocorticoid receptor (MR), progesterone (B1679170) receptor (PR), androgen receptor (AR), and estrogen receptors (ERα and ERβ). High selectivity is a key characteristic of an ideal SGRM, as off-target binding can lead to undesirable side effects.
The following tables summarize the available quantitative data on the binding affinities of this compound and comparator corticosteroids for a panel of steroid hormone receptors.
Table 1: this compound (AZD7594) Binding Affinity
| Receptor | IC50 (nM) |
| Glucocorticoid Receptor (GR) | 0.9[1][2] |
| Mineralocorticoid Receptor (MR) | >10,000[1][2] |
| Progesterone Receptor (PR) | >10,000[1] |
| Androgen Receptor (AR) | >10,000 |
| Estrogen Receptor α (ERα) | >10,000 |
| Estrogen Receptor β (ERβ) | >10,000 |
This data demonstrates this compound's high selectivity for the glucocorticoid receptor, with over 10,000-fold selectivity against other tested steroid receptors.
Table 2: Comparator Corticosteroid Binding Affinities
| Compound | Receptor | Binding Affinity (Ki/IC50 in nM, or RRA) |
| Dexamethasone | GR | Ki: 0.36 nM |
| MR | IC50: 33 nM | |
| PR | RRA/RBAPR ratio: 476 | |
| AR | pKi: 5.85 | |
| Fluticasone Furoate | GR | RRA: 2989 (Dexamethasone = 100) |
| MR | - | |
| PR | - | |
| AR | - | |
| Mometasone Furoate | GR | RRA: 2200 (Dexamethasone = 100) |
| MR | EC50: 3 nM (partial agonist) | |
| PR | EC50: 50 pM (potent agonist) | |
| AR | Weak antagonist | |
| Ciclesonide (B122086) (active metabolite, des-CIC) | GR | RRA: 1200 (Dexamethasone = 100) |
| MR | - | |
| PR | - | |
| AR | - |
Note: RRA stands for Relative Receptor Affinity, where Dexamethasone is typically set to 100. A higher RRA indicates a higher affinity. RBAGR/RBAPR ratio indicates the selectivity for GR over PR. Direct Ki or IC50 values provide a more direct comparison of affinity.
Glucocorticoid Receptor Signaling Pathways
The therapeutic effects of glucocorticoids are primarily mediated through two main pathways upon binding to the GR: transactivation and transrepression. SGRMs like this compound are designed to preferentially engage the transrepression pathway, which is associated with anti-inflammatory effects, while minimizing transactivation, which is linked to many of the undesirable side effects of corticosteroids.
Caption: Glucocorticoid Receptor Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of glucocorticoid receptor selectivity.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human steroid receptors (GR, MR, PR, AR, ERα, ERβ)
-
Radiolabeled ligands (e.g., [3H]dexamethasone for GR, [3H]aldosterone for MR, [3H]R5020 for PR, [3H]R1881 for AR, [3H]estradiol for ER)
-
Test compounds (this compound and comparators)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compound.
-
Add the recombinant receptor preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separate the bound from the free radioligand using a filtration apparatus.
-
Wash the filters to remove any unbound radioligand.
-
Add scintillation fluid to the filters and count the radioactivity using a microplate scintillation counter.
-
The data is analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Nuclear Receptor Functional Assay (Transactivation Assay)
This cell-based assay measures the ability of a compound to activate a nuclear receptor and induce the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression vector for the full-length human steroid receptor
-
Reporter vector containing a hormone response element upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with the receptor expression vector and the reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The data is analyzed to determine the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.
Caption: Nuclear Receptor Functional Assay Workflow.
Conclusion
The experimental data clearly demonstrates that this compound is a highly selective glucocorticoid receptor modulator. Its potent binding to the GR, coupled with its negligible affinity for other steroid receptors, validates its targeted mechanism of action. This high degree of selectivity is a critical attribute that distinguishes it from some traditional corticosteroids and supports its potential for a more favorable safety profile by minimizing off-target effects. The provided experimental protocols offer a framework for the continued evaluation and comparison of novel SGRMs in drug discovery and development.
References
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Velsecorat and Other Investigational Drugs
Immediate Safety and Operational Plan: A Four-Step Approach
The disposal of any chemical, particularly an investigational drug, must begin with a thorough evaluation to determine its potential hazards. This process is governed by the Resource Conservation and Recovery Act (RCRA), which provides a framework for the proper management of hazardous and non-hazardous waste.[1][2]
Step 1: Waste Characterization - Is it Hazardous?
The first and most critical step is to determine if the Velsecorat waste is considered hazardous. Under RCRA, a pharmaceutical waste is hazardous if it is either "listed" or "characteristic" waste.[1][3]
-
Listed Wastes: The EPA maintains specific lists of chemicals that are automatically considered hazardous waste when discarded. The P-list includes acutely hazardous chemicals, while the U-list contains generally toxic chemicals.[4] For an investigational drug, you must check if any of its constituents are on these lists.
-
Characteristic Wastes: If not a listed waste, the compound must be evaluated for four key characteristics: ignitability, corrosivity (B1173158), reactivity, and toxicity.
Quantitative Data for Hazardous Waste Determination:
The following table summarizes the thresholds for these characteristics as defined by the EPA.
| Characteristic | Description | RCRA Waste Code | Threshold |
| Ignitability | Liquids with a flash point of less than 60°C (140°F), flammable compressed gases, and oxidizers. | D001 | Flash point < 60°C |
| Corrosivity | Aqueous wastes with a pH of less than or equal to 2, or greater than or equal to 12.5, or liquids that corrode steel at a specified rate. | D002 | pH ≤ 2 or pH ≥ 12.5 |
| Reactivity | Wastes that are unstable, may react with water, may give off toxic gases, or are capable of detonation or explosion under normal conditions. | D003 | Varies by specific reactivity |
| Toxicity | Wastes that are harmful when ingested or absorbed and have the potential to leach from waste and pollute groundwater. | D004 - D043 | Exceeds concentration limits for specific contaminants |
Step 2: Segregation and Containerization
Proper segregation of waste streams is crucial to prevent accidental mixing and to ensure compliant disposal.
-
Hazardous Waste: If this compound waste is determined to be hazardous, it must be collected in a designated, properly labeled hazardous waste container. These containers are often color-coded (e.g., black for RCRA hazardous waste) and must be leak-proof and securely sealed.
-
Non-Hazardous Pharmaceutical Waste: Even if not classified as RCRA hazardous, it is best practice to treat all pharmaceutical waste with a high degree of caution. Collect it in a separate, clearly labeled container for non-hazardous pharmaceutical waste (often blue or white containers). Do not mix with regular trash or infectious waste.
Step 3: Labeling and Documentation
Accurate labeling and meticulous record-keeping are regulatory requirements and essential for safety.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" (if applicable), the full chemical name (e.g., "this compound waste"), the specific hazard characteristics (e.g., ignitable), and the date accumulation started.
-
Documentation: Maintain a detailed log of all disposed investigational products. This documentation is critical for regulatory compliance and for audits by the study sponsor.
Step 4: Disposal through Approved Channels
The final step is the safe and compliant disposal of the collected waste.
-
Incineration: High-temperature incineration is the preferred and often required method for both hazardous and non-hazardous pharmaceutical waste. This process ensures the complete destruction of the active pharmaceutical ingredients.
-
Consult Your Environmental Health and Safety (EHS) Department: Your institution's EHS department is your most valuable resource. They can provide guidance on waste characterization, supply the correct containers and labels, and arrange for pickup and disposal by a licensed hazardous waste vendor. Never attempt to dispose of investigational drug waste without consulting your EHS department.
-
Sponsor Instructions: For clinical trials, the sponsor must provide instructions for the return or destruction of unused investigational products. Always follow the sponsor's specific procedures when available.
Experimental Protocols: A General Methodology for Waste Characterization
In the absence of a specific SDS for this compound, a researcher would follow a general protocol to gather the necessary information for a hazardous waste determination.
-
Literature and Database Review:
-
Conduct a thorough search of chemical databases (e.g., PubChem, SciFinder) for any available physical and chemical property data for this compound.
-
Review any preclinical or pharmacological data for information on toxicity.
-
Examine the chemical structure for functional groups that might indicate reactivity or corrosivity.
-
-
Consultation with EHS:
-
Present the gathered information to the institutional EHS department.
-
EHS professionals can assist in interpreting the data and determining if further analytical testing is required.
-
-
Analytical Testing (if necessary and approved by EHS):
-
Flash Point Test: To determine ignitability.
-
pH Test: To determine corrosivity of aqueous solutions of the waste.
-
Toxicity Characteristic Leaching Procedure (TCLP): An analytical method to determine if the waste meets the toxicity characteristic. This is typically performed by a certified laboratory.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of an investigational drug like this compound.
Caption: Decision workflow for this compound waste disposal.
By adhering to this structured approach, researchers can confidently manage the disposal of this compound and other investigational compounds, ensuring a safe laboratory environment and protecting the broader ecosystem.
References
Essential Safety and Operational Guide for Handling Velsecorat (AZD7594)
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of Velsecorat.
This document provides critical safety and logistical information for the laboratory use of this compound (also known as AZD7594), a potent and selective non-steroidal glucocorticoid receptor modulator. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Handling
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is paramount to prevent inhalation, ingestion, and skin contact. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 certified | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | ASTM D6319 compliant, disposable | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Provides a barrier against accidental spills. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling large quantities or when dust generation is likely. | Minimizes inhalation of fine particles. |
Operational Plan for Safe Handling:
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to cleanup.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
